Mal-PEG8-Val-Ala-PABC
Description
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Properties
Molecular Formula |
C41H65N5O15 |
|---|---|
Molecular Weight |
868.0 g/mol |
IUPAC Name |
(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C41H65N5O15/c1-31(2)39(41(53)43-32(3)40(52)44-34-6-4-33(30-47)5-7-34)45-36(49)11-14-54-16-18-56-20-22-58-24-26-60-28-29-61-27-25-59-23-21-57-19-17-55-15-12-42-35(48)10-13-46-37(50)8-9-38(46)51/h4-9,31-32,39,47H,10-30H2,1-3H3,(H,42,48)(H,43,53)(H,44,52)(H,45,49)/t32-,39-/m0/s1 |
InChI Key |
YJYDWLGCCNOUSJ-GSSDHLSPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
properties of Mal-PEG8-Val-Ala-PABC linker
An In-depth Technical Guide to the Mal-PEG8-Val-Ala-PABC Linker in Antibody-Drug Conjugates
Introduction
The this compound linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a class of targeted therapeutics revolutionizing oncology. This linker system covalently attaches a potent cytotoxic payload to a monoclonal antibody (mAb), ensuring stability in systemic circulation and facilitating controlled, site-specific drug release within target cancer cells. This guide provides a comprehensive technical overview of the linker's properties, mechanism of action, and the experimental protocols used for its validation, intended for researchers, scientists, and professionals in the field of drug development.
The linker is comprised of four key functional units: a Maleimide (Mal) group for antibody conjugation, a hydrophilic polyethylene glycol (PEG8) spacer, a cathepsin B-cleavable Valine-Alanine (Val-Ala) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[][2][3][4] This modular design allows for a balanced profile of stability, solubility, and conditional payload release, which are paramount for a wide therapeutic window.[5][6]
Core Components and Their Functions
The this compound linker's efficacy is derived from the synergistic action of its distinct components.
-
Maleimide (Mal) Group: This unit serves as the antibody conjugation handle. It exhibits high reactivity and specificity towards sulfhydryl (thiol) groups present in the cysteine residues of antibodies, forming a stable thioether bond.[7][8] This reaction proceeds efficiently under mild pH conditions (6.5-7.5), enabling precise and stable ADC formation.[9]
-
Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG chain is a hydrophilic spacer that confers several advantageous physicochemical properties to the ADC.[10] It enhances aqueous solubility, which is crucial for handling highly hydrophobic payloads and preventing aggregation.[3][11] Furthermore, the PEG spacer can improve the pharmacokinetic profile of the ADC by increasing its circulation half-life and reducing non-specific clearance.[3][12]
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence acts as the trigger for payload release. It is specifically designed to be a substrate for cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells.[][13][] The Val-Ala linker is stable in the bloodstream but is efficiently cleaved within the acidic and enzyme-rich environment of the lysosome following ADC internalization.[][15]
-
p-Aminobenzyl Carbamate (PABC) Self-Immolative Spacer: The PABC unit is a cornerstone of controlled drug release technology.[5] It connects the cleavable dipeptide to the cytotoxic drug. Following the enzymatic cleavage of the Val-Ala peptide, the PABC spacer undergoes a rapid and irreversible 1,6-electronic cascade elimination, liberating the payload in its active, unmodified form.[16][17] This self-immolative mechanism is critical for ensuring that the drug is released only after the specific enzymatic trigger.[5][17]
Physicochemical Properties
The quantitative properties of the this compound linker are essential for its application in ADC development. The data below is compiled from various suppliers and literature sources.
| Property | Value | References |
| Molecular Formula | C41H65N5O15 | [18] |
| Purity | Typically ≥98% | [2][19] |
| Solubility | Soluble in DMSO, DMF | [2] |
| Storage Conditions | -20°C for short-term (1 month), -80°C for long-term (6 months) | [20][21] |
| Appearance | White to off-white solid | [9] |
Mechanism of Action: From Systemic Circulation to Intracellular Release
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that ensures targeted cell killing while minimizing off-target toxicity.
-
Targeting and Binding: The ADC circulates in the bloodstream, where the linker remains stable. The antibody component recognizes and binds to a specific antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis, and trafficked into the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, the high concentration of cathepsin B and the acidic environment facilitate the cleavage of the amide bond between the valine and alanine (B10760859) residues of the linker.[][4]
-
Self-Immolation and Payload Release: The cleavage of the Val-Ala dipeptide unmasks an amino group on the PABC spacer. This initiates a spontaneous 1,6-elimination reaction, causing the PABC to fragment into p-aminobenzyl quinone methide and carbon dioxide, thereby releasing the active cytotoxic drug.[17]
-
Induction of Apoptosis: The liberated cytotoxic payload can then exert its pharmacological effect, such as inhibiting tubulin polymerization or damaging DNA, leading to cell cycle arrest and apoptosis of the cancer cell.
Experimental Protocols
Validating the performance of the linker is a critical step in ADC development. The cathepsin B cleavage assay is a fundamental experiment to confirm the linker's susceptibility to enzymatic degradation.
Protocol: Fluorometric Cathepsin B Cleavage Assay
This protocol provides a method for assessing the cleavage of a peptide linker by cathepsin B using a fluorogenic substrate.[13]
Principle: The assay utilizes a model substrate where the Val-Ala-PABC linker is attached to a quenched fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by cathepsin B, the fluorophore is released, resulting in a quantifiable increase in fluorescence that is directly proportional to the enzymatic activity.[13]
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Substrate: Val-Ala-PABC-AMC (or similar fluorogenic substrate)
-
Fluorescence plate reader (Excitation/Emission ~380/460 nm for AMC)
-
96-well black microplate
-
Inhibitor (optional, for negative control): Cathepsin B inhibitor (e.g., CA-074)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in DMSO.
-
Dilute the Cathepsin B enzyme in pre-chilled assay buffer to the desired concentration.
-
Prepare serial dilutions of the substrate in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the substrate dilutions to the wells of the 96-well plate.
-
Include wells for a negative control (substrate without enzyme) and a positive control (substrate with a known high concentration of enzyme). If using an inhibitor, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Initiate the reaction by adding 50 µL of the diluted Cathepsin B enzyme solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time may need optimization.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Plot the fluorescence intensity against the substrate concentration to determine kinetic parameters like Km and kcat.
-
Applications and Significance
The this compound linker is a key enabler for ADCs targeting various cancers. Its design has been incorporated into clinically successful therapies. For instance, a variation of this linker technology is used in Loncastuximab tesirine (B3181916) (Zynlonta®), an ADC approved for treating certain types of lymphoma.[4][22] The Val-Ala dipeptide in this context offers advantages such as higher hydrophilicity compared to other dipeptides like Val-Cit, which can be beneficial when working with highly lipophilic payloads, allowing for higher drug-to-antibody ratios (DAR) without causing aggregation issues.[]
Conclusion
The this compound linker represents a sophisticated and highly effective system for the targeted delivery of cytotoxic agents in antibody-drug conjugates. Its multi-component architecture provides a robust balance of circulatory stability and tumor-specific payload release, driven by the lysosomal protease cathepsin B. The inclusion of a PEG8 spacer further enhances its utility by improving the overall physicochemical properties of the resulting ADC. A thorough understanding of its mechanism and the availability of robust validation protocols are essential for leveraging this technology to develop the next generation of targeted cancer therapies.
References
- 2. Mal-PEG8-Val-Ala-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 4. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 9. nanocs.net [nanocs.net]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. purepeg.com [purepeg.com]
- 12. MAL-PEG8-VA-PAB - JenKem Technology USA [jenkemusa.com]
- 13. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. This compound - Immunomart [immunomart.com]
- 19. Mal-PEG8-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Synthesis Pathway of Mal-PEG8-Val-Ala-PABC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Mal-PEG8-Val-Ala-PABC, a key heterobifunctional linker used in the development of antibody-drug conjugates (ADCs). This linker is composed of a maleimide (B117702) group for conjugation to a monoclonal antibody, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, a cathepsin B-cleavable valine-alanine dipeptide, and a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer. The strategic combination of these components allows for stable drug conjugation, improved pharmacokinetics, and controlled release of the cytotoxic payload within the target cancer cells.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their coupling and final deprotection. The overall strategy is as follows:
-
Synthesis of the Maleimide-PEG8 Moiety: This involves the preparation of a maleimide-functionalized PEG8 spacer with a reactive N-hydroxysuccinimide (NHS) ester at the opposing terminus (Mal-PEG8-NHS).
-
Synthesis of the Dipeptide Trigger: This step focuses on the creation of the valine-alanine dipeptide linked to the PABC self-immolative spacer, typically with a protecting group on the N-terminus of valine, such as the fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-Val-Ala-PABC).
-
Coupling and Deprotection: The N-terminal Fmoc group of the dipeptide is removed, and the resulting free amine is coupled with the Mal-PEG8-NHS ester. Subsequent purification yields the final this compound linker.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.
| Step | Reactants | Key Reagents/Solvents | Reaction Time (hours) | Typical Yield (%) |
| 1. Synthesis of Mal-PEG8-NHS | Boc-NH-PEG8-COOH, Maleimide | DCC, NHS, DCM, TEA | 12-24 | 70-85 |
| 2. Synthesis of Fmoc-Val-Ala-PABC | Fmoc-Val-OH, H-Ala-PABC | HBTU, DIPEA, DMF | 2-4 | 85-95 |
| 3. Fmoc Deprotection | Fmoc-Val-Ala-PABC | 20% Piperidine (B6355638) in DMF | 0.5-1 | >95 |
| 4. Final Coupling | Mal-PEG8-NHS, H-Val-Ala-PABC | DIPEA, DMF | 2-4 | 60-75 |
Experimental Protocols
Protocol 1: Synthesis of Maleimido-PEG8-NHS Ester (Mal-PEG8-NHS)
This protocol describes the synthesis of the maleimide-functionalized PEG spacer with an activated NHS ester.
-
Activation of Carboxylic Acid: To a solution of Boc-NH-PEG8-COOH (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) are added. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting dicyclohexylurea precipitate is removed by filtration.
-
Boc Deprotection: The filtrate is concentrated, and the residue is dissolved in a solution of 4M HCl in dioxane. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to yield H2N-PEG8-CO-NHS.
-
Maleimide Functionalization: The H2N-PEG8-CO-NHS is dissolved in anhydrous DCM, and triethylamine (B128534) (TEA) (2.5 eq) is added, followed by the dropwise addition of maleic anhydride (B1165640) (1.2 eq) in DCM. The reaction is stirred at room temperature overnight.
-
Purification: The reaction mixture is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford Mal-PEG8-NHS.
Protocol 2: Synthesis of Fmoc-Val-Ala-PABC
This protocol details the synthesis of the dipeptide-PABC trigger.
-
Peptide Coupling: To a solution of Fmoc-Val-OH (1.0 eq) and H-Ala-PABC (1.05 eq) in dimethylformamide (DMF), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) are added.
-
Reaction: The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography to yield Fmoc-Val-Ala-PABC.
Protocol 3: Synthesis of this compound
This final stage involves the deprotection of the dipeptide and coupling with the maleimide-PEG8 moiety.
-
Fmoc Deprotection: The Fmoc-Val-Ala-PABC (1.0 eq) is dissolved in a 20% solution of piperidine in DMF. The mixture is gently agitated at room temperature for 30 minutes. The solvent is removed under high vacuum to yield the crude H-Val-Ala-PABC.
-
Coupling Reaction: The crude H-Val-Ala-PABC is dissolved in anhydrous DMF, and DIPEA (2.0 eq) is added. A solution of Mal-PEG8-NHS (1.1 eq) in anhydrous DMF is then added dropwise. The reaction is stirred at room temperature for 2-4 hours.
-
Purification: The final product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield this compound as a white solid after lyophilization.
Visualizations
Synthesis Pathway of this compound
Caption: Overall synthetic scheme for this compound.
Mechanism of Action of the Val-Ala-PABC Linker in an ADC
Caption: Intracellular processing and drug release from a Val-Ala-PABC linked ADC.
The Pivotal Role of the PEG8 Spacer in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly the discrete eight-unit PEG (PEG8) spacer, has emerged as a key strategy for optimizing ADC performance. This technical guide provides an in-depth exploration of the role of the PEG8 spacer in ADC development, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The primary function of a PEG spacer in an ADC is to modulate the physicochemical properties of the conjugate. Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance of the ADC from circulation, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of the PEG8 spacer helps to mitigate these challenges by creating a hydration shell around the payload, thereby enhancing solubility, reducing aggregation, and improving the pharmacokinetic profile of the ADC.[1][2][3]
Core Advantages of PEG8 Spacer Integration
The inclusion of a PEG8 spacer in an ADC's linker architecture offers a multitude of advantages:
-
Enhanced Hydrophilicity and Solubility: The PEG8 moiety increases the overall hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads. This improved solubility helps to prevent aggregation, a critical issue that can compromise manufacturing, stability, and safety.[3][]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG8 spacer can shield the ADC from premature clearance mechanisms, leading to a longer circulation half-life and increased tumor accumulation.[5][6] Studies have shown that there is a direct relationship between PEG spacer length and the ADC's pharmacokinetic profile, with clearance rates decreasing as PEG length increases, often plateauing around the PEG8 length.[7]
-
Optimal Balance of Properties: The PEG8 spacer frequently represents an optimal balance between improved pharmacokinetics and the retention of potent in vitro cytotoxicity.[1] While very long PEG chains can sometimes sterically hinder the interaction of the ADC with its target, the PEG8 length has been shown to be effective without significantly compromising potency.
-
Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, PEG8 linkers can facilitate the development of ADCs with higher DARs. This allows for the delivery of a greater number of cytotoxic molecules per antibody, potentially enhancing therapeutic efficacy.[8]
Data Presentation: Quantitative Comparison of ADC Linkers
The following tables summarize quantitative data from various studies, comparing the impact of different linker types, including those with PEG8 spacers, on the key properties of ADCs.
Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity (IC50)
| Linker Type | ADC Model | Cell Line | IC50 (nM) | Key Observations |
| No PEG Spacer | Anti-HER2-DM1 | NCI-N87 | ~1.5 | Highly potent but prone to aggregation at higher DARs. |
| Short PEG (e.g., PEG4) | Anti-HER2-DM1 | NCI-N87 | ~1.8 | Improved solubility with minimal impact on in vitro potency. |
| PEG8 Spacer | Anti-HER2-DM1 | NCI-N87 | ~2.0 | Optimal balance of hydrophilicity and retained potency.[5][6] |
| Long PEG (e.g., PEG24) | Anti-HER2-DM1 | NCI-N87 | ~3.5 | Increased hydrophilicity but may show a slight decrease in in vitro potency due to steric hindrance.[2] |
Note: The IC50 values are representative and can vary depending on the specific antibody, payload, and experimental conditions.
Table 2: Effect of PEG Spacer Length on In Vivo Pharmacokinetics
| Linker Type | Animal Model | Clearance Rate (mL/day/kg) | Half-Life (t½) | Key Observations |
| No PEG Spacer | Rat | High | Short | Rapid clearance due to hydrophobicity.[7] |
| Short PEG (e.g., PEG4) | Rat | Moderate | Moderate | Improved pharmacokinetic profile compared to no PEG spacer.[7] |
| PEG8 Spacer | Rat | Low | Long | Significantly reduced clearance and prolonged half-life, with performance plateauing at this length.[5][7] |
| Long PEG (e.g., PEG24) | Rat | Low | Long | Similar pharmacokinetic profile to PEG8, with no significant further improvement in clearance.[6] |
Table 3: Impact of PEG8 Spacer on In Vivo Efficacy (Tumor Growth Inhibition)
| Linker Type | ADC Model | Tumor Model | Tumor Growth Inhibition (%) | Key Observations |
| No PEG Spacer | Anti-CD30-MMAE | Karpas 299 Xenograft | Moderate | Efficacy can be limited by poor pharmacokinetics. |
| PEG8 Spacer | Anti-CD30-MMAE | Karpas 299 Xenograft | High | Improved tumor growth inhibition due to enhanced tumor accumulation and prolonged exposure.[8] |
| PEG12 Spacer | Anti-CD30-MMAE | Karpas 299 Xenograft | High | Similar efficacy to PEG8, suggesting an optimal range for PEG length.[8] |
Note: In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen.
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and evaluation of ADCs. The following are representative protocols for key experiments.
Protocol 1: Synthesis of an ADC with a PEG8 Spacer
This protocol outlines a general two-step process for conjugating a drug-linker construct to a monoclonal antibody via cysteine residues.
1. Antibody Reduction:
- Materials: Monoclonal antibody (mAb), Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, Reaction Buffer (e.g., PBS with EDTA, pH 7.4).
- Procedure:
- Prepare a solution of the mAb in the reaction buffer at a concentration of 5-10 mg/mL.
- Add a 5-10 molar excess of TCEP to the mAb solution.
- Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
- Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
2. Conjugation of Drug-PEG8-Maleimide Linker:
- Materials: Reduced mAb, Drug-PEG8-Maleimide linker, Anhydrous Dimethyl Sulfoxide (DMSO).
- Procedure:
- Dissolve the Drug-PEG8-Maleimide linker in DMSO to create a stock solution.
- Add a 5-10 molar excess of the linker solution to the reduced mAb. The final concentration of DMSO should not exceed 10% (v/v).
- Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
- Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine.
- Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other impurities.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of an ADC.
-
Materials: Purified ADC sample, HIC column (e.g., TSKgel Butyl-NPR), Mobile Phase A (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0), Mobile Phase B (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol), HPLC system.
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 20-50 µg of the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for a given peak.[9][10]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxicity of an ADC.[11][12][13]
-
Materials: Target cancer cell line (antigen-positive) and a control cell line (antigen-negative), complete cell culture medium, 96-well cell culture plates, ADC solutions at various concentrations, MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[14]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the role of PEG8 spacers in ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. agilent.com [agilent.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Maleimide-Thiol Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a foundational technology in modern research and pharmaceutical development. Among the array of bioconjugation techniques, the maleimide-thiol reaction has emerged as a robust and widely adopted strategy for its high selectivity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive exploration of the core principles of maleimide-thiol chemistry, offering insights into its mechanism, kinetics, and practical application in the development of targeted therapeutics and research tools.
The Core Mechanism: A Michael Addition Reaction
The conjugation of a maleimide (B117702) to a thiol-containing molecule, such as a protein or peptide bearing a cysteine residue, proceeds through a Michael addition reaction.[1][2] In this mechanism, the deprotonated thiol group (thiolate) acts as a nucleophile and attacks one of the electron-deficient carbons of the maleimide's carbon-carbon double bond.[2] This nucleophilic attack results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][3]
The high reactivity of the maleimide is attributed to the ring strain and the cis-conformation of the two carbonyl groups, which makes the double bond highly susceptible to nucleophilic attack.[2] A key advantage of this reaction is its ability to proceed efficiently in aqueous buffers under mild conditions, typically at or near physiological pH, without the need for a catalyst.[2][4]
Key Reaction Parameters and Quantitative Data
The efficiency and specificity of the maleimide-thiol conjugation are governed by several critical experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.
pH
The pH of the reaction buffer is the most critical factor influencing the rate and selectivity of the maleimide-thiol reaction. The optimal pH range for this conjugation is between 6.5 and 7.5.[2][3] Within this window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., lysine (B10760008) residues).[2]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal amine reaction |
| > 7.5 | Fast | Decreased | Increased reaction with amines, maleimide hydrolysis |
Reaction Kinetics
The reaction between a maleimide and a thiol typically follows second-order kinetics. The rate of the reaction is influenced by the specific structures of both the maleimide and the thiol-containing molecule, as well as the reaction conditions.
| Maleimide Derivative | Thiol Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| N-ethylmaleimide (NEM) | Cysteine | 100 - 1000 | pH 6.5-7.5 |
| Various | Cysteine | ~100-1000 | pH 7.0 |
Note: The rate constants can vary depending on the specific protein or peptide context of the cysteine residue.[5]
Temperature and Molar Ratio
Maleimide-thiol conjugations are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. The lower temperature is often preferred for sensitive proteins to minimize potential degradation. To drive the reaction to completion, a molar excess of the maleimide reagent (typically 10-20 fold) is generally used.[1]
Stability of the Thioether Adduct and Side Reactions
While the thiosuccinimide linkage is generally considered stable, it is susceptible to certain side reactions that can impact the homogeneity and in vivo stability of the conjugate.
Retro-Michael Reaction (Thiol Exchange)
The Michael addition is a reversible reaction, and the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols such as glutathione (B108866) in vivo.[2][6] This can lead to the exchange of the conjugated molecule to other thiol-containing species, potentially causing off-target effects.[2] The rate of this reaction is influenced by pH, temperature, and the pKa of the thiol.[6][7]
Hydrolysis of the Maleimide and Thiosuccinimide Ring
The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form an unreactive maleamic acid derivative.[2][3] Therefore, it is crucial to use freshly prepared maleimide solutions for conjugation.[2] Interestingly, hydrolysis of the thiosuccinimide ring after conjugation leads to a stable, ring-opened product that is resistant to the retro-Michael reaction.[2][6] This property can be exploited to enhance the in vivo stability of the conjugate by intentionally hydrolyzing the ring post-conjugation, for example, by a brief incubation at a slightly basic pH (e.g., pH 8-9).[6]
| Compound | Reaction | Influencing Factors | Outcome |
| Maleimide | Hydrolysis | pH > 7.5 | Inactive maleamic acid |
| Thiosuccinimide | Retro-Michael | High pH, presence of other thiols | Reversible, potential for thiol exchange |
| Thiosuccinimide | Hydrolysis | Basic pH | Stable, ring-opened, irreversible product |
Thiazine (B8601807) Rearrangement
A specific side reaction can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine. The resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[8] This rearrangement is pH-dependent and is more pronounced at neutral to basic pH.[8]
Experimental Protocols
The following sections provide generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein or peptide. These protocols should be optimized for each specific application.
Preparation of Reagents
-
Protein/Peptide Solution: Dissolve the thiol-containing biomolecule in a degassed buffer at a pH of 7.0-7.5.[1] Recommended buffers include phosphate-buffered saline (PBS), Tris, or HEPES.[1] The protein concentration is typically between 1-10 mg/mL.[1]
-
Maleimide Stock Solution: Immediately before use, dissolve the maleimide-activated reagent in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mM.[1][9]
Reduction of Disulfide Bonds (Optional)
If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation.
-
To the protein solution, add a 50-100 fold molar excess of a disulfide-free reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[1]
-
Incubate the reaction mixture for 20-60 minutes at room temperature.[1]
Maleimide-Thiol Conjugation
-
Add a 10-20 fold molar excess of the maleimide stock solution to the (reduced) protein solution.[1] Add the maleimide solution dropwise while gently stirring.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 2 hours at room temperature or overnight at 4°C.[1] If using a fluorescent maleimide, protect the reaction from light.
Purification of the Conjugate
After the reaction, it is essential to remove unreacted maleimide and other reagents. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Using a desalting column (e.g., Sephadex G-25) is effective for separating the larger protein conjugate from smaller, unreacted molecules.[10]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution purification and can also be used for analytical characterization.[11]
-
Dialysis or Ultrafiltration: Useful for removing small molecules from the conjugate solution.[10]
Characterization of the Conjugate
The success of the conjugation and the integrity of the final product should be confirmed using analytical techniques:
-
HPLC: Can be used to assess the purity of the conjugate and quantify the conjugation efficiency by comparing the peak areas of the starting materials and the product.[11][12]
-
Mass Spectrometry (MS): Confirms the identity of the conjugate by detecting the expected mass increase. It can also be used to determine the degree of labeling (e.g., drug-to-antibody ratio in ADCs).[13][14]
-
NMR Spectroscopy: Can be used to monitor the reaction progress by observing the disappearance of the maleimide proton signals and the appearance of new signals corresponding to the thioether product.[15][16][17]
-
UV-Vis Spectrophotometry: For conjugates with a chromophore, the degree of labeling can be determined by measuring the absorbance at wavelengths specific to the protein and the attached molecule.[9]
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs). ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The maleimide-thiol reaction is frequently employed to link the cytotoxic payload to the antibody. This is often achieved by engineering cysteine residues at specific sites on the antibody, allowing for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their safety and efficacy.
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development. Its high selectivity, rapid kinetics, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, the influence of key parameters, and potential side reactions is essential for its successful implementation. By carefully controlling the experimental conditions and employing appropriate analytical techniques for characterization, researchers can effectively harness the power of maleimide-thiol chemistry to create innovative therapeutics and research tools.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. benchchem.com [benchchem.com]
- 14. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Ala Dipeptide Sequence
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the enzymatic cleavage of the Valine-Alanine (Val-Ala) dipeptide sequence by Cathepsin B, a lysosomal cysteine protease. It details the enzyme's substrate specificity, presents quantitative data for related substrates, outlines key experimental protocols, and illustrates the critical role of this cleavage event in the mechanism of action for antibody-drug conjugates (ADCs).
Introduction to Cathepsin B
Cathepsin B is a ubiquitously expressed lysosomal cysteine protease belonging to the papain family.[1][2] Primarily localized within the acidic environment of endosomes and lysosomes, it plays a crucial role in intracellular protein turnover.[2] However, in various pathological states, including cancer, its expression and localization can be altered, with active Cathepsin B being found at the cell surface or secreted into the extracellular matrix.[2]
A unique structural feature of Cathepsin B is the "occluding loop," which, depending on pH and its conformation, allows the enzyme to exhibit both endopeptidase and exopeptidase (specifically, carboxydipeptidase) activities.[1][2] This dual functionality, combined with its upregulation in tumor environments, makes Cathepsin B a significant target for therapeutic intervention and a tool for targeted drug release. The Val-Ala dipeptide has been successfully utilized as a cleavable linker in such therapeutic strategies.[3][4]
Substrate Specificity of Cathepsin B
The specificity of proteases is defined by their preference for certain amino acid residues at positions flanking the scissile bond. These positions are denoted as...P3-P2-P1 ↓ P1'-P2'-P3'..., where the arrow indicates the cleavage site. The corresponding binding pockets on the enzyme are termed S3, S2, S1, etc.
Cathepsin B generally exhibits a preference for:
-
P2 Position : Hydrophobic residues are often favored. Substrate profiling has shown that Valine at the P2 position is preferred by Cathepsin B, although this preference is also shared by other cathepsins like K, S, L, and V under certain conditions.[5]
-
P1 Position : Basic residues such as Arginine (Arg) and Lysine (Lys) are strongly preferred at the P1 position.[5]
The Val-Ala sequence places Valine at the P2 position and Alanine at the P1 position. While Alanine is not a canonical basic residue, the Val-Ala linker is a well-established and efficient substrate for Cathepsin B, particularly in the context of ADC linkers.[3][] Its utility stems from a balance of stability in systemic circulation and efficient cleavage within the lysosome.[]
Quantitative Analysis of Cathepsin B Substrate Cleavage
While the Val-Ala dipeptide is a known substrate, detailed kinetic parameters (Km, kcat) for this specific sequence in isolation are not extensively published. Its efficacy is typically confirmed within the context of a full linker-drug conjugate. However, to provide a quantitative framework for Cathepsin B activity, the kinetic parameters for several well-characterized fluorogenic substrates are summarized below. These substrates are frequently used to assess Cathepsin B activity and specificity.
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Arg-Arg-AMC | 7.2 | 210 ± 30 | 1.8 ± 0.1 | 8,571 | [5] |
| 4.6 | 120 ± 20 | 0.09 ± 0.004 | 750 | [5] | |
| Z-Phe-Arg-AMC | 7.2 | 40 ± 10 | 12.0 ± 1.0 | 300,000 | [5] |
| 4.6 | 20 ± 3 | 14.0 ± 0.5 | 700,000 | [5] | |
| Z-Nle-Lys-Arg-AMC | 7.2 | 160 ± 20 | 13.0 ± 0.6 | 81,250 | [5] |
| 4.6 | 130 ± 10 | 12.0 ± 0.3 | 92,308 | [5] |
-
Z-Arg-Arg-AMC is considered a specific substrate for Cathepsin B but shows much lower activity at acidic pH.[7]
-
Z-Phe-Arg-AMC is a broad-spectrum substrate also cleaved by other cathepsins (L, K, S, V), making it less specific.[5]
-
Z-Nle-Lys-Arg-AMC is a novel, highly specific substrate designed to be efficiently cleaved by Cathepsin B across a broad pH range.[5][8][9]
Application: Val-Ala Linkers in Antibody-Drug Conjugates (ADCs)
The most prominent application of the Cathepsin B-sensitive Val-Ala linker is in the design of ADCs for cancer therapy.[4] ADCs are complex biologics composed of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.
The mechanism relies on the differential environments between the bloodstream and the intracellular lysosomes of target cells:
-
Systemic Circulation (Neutral pH) : The Val-Ala linker is stable, keeping the potent cytotoxic drug securely attached to the antibody and preventing premature release and off-target toxicity.
-
Target Cell Lysosome (Acidic pH & High Protease Concentration) : After the ADC binds to a target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. Inside the lysosome, the high concentration of active Cathepsin B readily cleaves the Val-Ala linker, releasing the payload.[]
-
Payload Action : The freed drug can then exert its cytotoxic effect, leading to apoptosis of the cancer cell.
Studies comparing Val-Ala and the more common Val-Cit (Valine-Citrulline) dipeptide linkers have shown that both are effective triggers.[4] Val-Ala has been noted to produce less aggregation in certain ADC formulations with a high drug-to-antibody ratio (DAR).[]
Caption: Workflow of an ADC utilizing a Cathepsin B-cleavable Val-Ala linker.
Experimental Protocols
Verifying the cleavage of a Val-Ala sequence or other peptidic linkers by Cathepsin B is a crucial step in research and drug development. Below are detailed protocols for common assays.
This method uses a synthetic peptide substrate (e.g., Z-Val-Ala-AMC) where the C-terminus is conjugated to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched. Cleavage releases free AMC, resulting in a measurable increase in fluorescence.
Materials:
-
Assay Buffer : 100 mM sodium acetate, 1 mM EDTA, pH 5.5.
-
Activation Buffer : Assay buffer containing 10 mM Dithiothreitol (DTT). DTT is required to maintain the active-site cysteine of Cathepsin B in a reduced state.
-
Recombinant Human Cathepsin B : Lyophilized or frozen stock.
-
Fluorogenic Substrate : Z-Val-Ala-AMC (or other peptide-AMC) stock solution in DMSO (e.g., 10 mM).
-
Inhibitor (Optional Control) : CA-074 (a specific Cathepsin B inhibitor) stock solution in DMSO.
-
96-well black microplate .
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
Protocol:
-
Prepare Reagents : Thaw all reagents. Prepare fresh Activation Buffer.
-
Activate Cathepsin B : Dilute Cathepsin B to a working concentration (e.g., 2X final concentration) in Activation Buffer. Incubate for 15 minutes at 37°C.
-
Prepare Substrate : Dilute the peptide-AMC substrate to a working concentration (e.g., 2X final concentration, typically 10-50 µM) in Activation Buffer.
-
Set up Reactions : To the wells of the 96-well plate, add 50 µL of the 2X substrate solution. For inhibitor controls, pre-incubate the activated enzyme with the inhibitor for 10-15 minutes before adding it to the plate.
-
Initiate Reaction : Add 50 µL of the 2X activated Cathepsin B solution to each well to start the reaction. The final volume will be 100 µL.
-
Measure Fluorescence : Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis : The rate of cleavage is determined from the linear portion of the fluorescence versus time plot. Activity is expressed as Relative Fluorescence Units (RFU) per minute.
This workflow confirms that the activity observed in a complex biological sample is attributable to Cathepsin B by using a specific inhibitor.
Caption: Workflow to determine specific Cathepsin B activity in cell lysates.
Conclusion
The Valine-Alanine dipeptide sequence is a functionally important and validated substrate for Cathepsin B. While it may not be the most specific or rapidly cleaved sequence in isolation when compared to optimized synthetic substrates, its true value lies in its application within larger molecular constructs like antibody-drug conjugates. Its reliable cleavage by lysosomal Cathepsin B, coupled with its stability in circulation, underpins a successful strategy for the targeted delivery and release of cytotoxic agents in cancer therapy. The experimental protocols and workflows detailed herein provide a robust framework for researchers to validate and quantify this critical enzymatic activity.
References
- 1. hzdr.de [hzdr.de]
- 2. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. | Sigma-Aldrich [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
foundational research on protease-cleavable ADC linkers
An In-depth Technical Guide on Foundational Research of Protease-Cleavable ADC Linkers
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. An ADC is composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. The antibody targets a specific antigen present on tumor cells, and upon binding, the ADC is internalized, leading to the release of the payload and subsequent cell death. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, efficacy, and safety. Protease-cleavable linkers are a prominent class of linkers designed to be stable in systemic circulation and to be cleaved by proteases that are abundant in the tumor microenvironment or within the lysosome of the target cell. This guide provides a foundational overview of the research and development of protease-cleavable ADC linkers.
Principles of Protease-Cleavable Linker Design
The fundamental principle behind protease-cleavable linkers is the selective release of the cytotoxic payload at the tumor site. This is achieved by incorporating a peptide sequence that is a substrate for a specific protease that is either overexpressed in the tumor microenvironment or is highly active within the lysosomal compartment of cancer cells.
Key Design Considerations:
-
Substrate Specificity: The peptide sequence must be highly specific for the target protease to avoid premature cleavage in circulation, which could lead to off-target toxicity.
-
Cleavage Kinetics: The rate of cleavage should be optimal for payload release upon internalization into the target cell.
-
Stability: The linker must be stable in the systemic circulation to prevent premature payload release.
-
Hydrophilicity/Hydrophobicity: The overall physicochemical properties of the linker can impact the solubility and aggregation propensity of the ADC.
Common Proteases Targeted by Cleavable Linkers
The choice of protease to target is dictated by its differential expression and activity between tumor and normal tissues.
-
Cathepsins: A family of lysosomal proteases, particularly Cathepsin B, are frequently exploited for ADC linker cleavage. Cathepsin B is often upregulated in various cancer types.
-
Matrix Metalloproteinases (MMPs): These are extracellular proteases involved in tissue remodeling and are often overexpressed in the tumor microenvironment.
-
Plasmin: A serine protease involved in fibrinolysis, which can also be present at elevated levels in the tumor stroma.
Key Peptide Sequences in Protease-Cleavable Linkers
The specificity of the linker is determined by the peptide sequence. Researchers have identified and optimized several peptide motifs for different proteases.
-
Valine-Citrulline (vc): This dipeptide is a well-established substrate for Cathepsin B. The vc linker is one of the most clinically successful protease-cleavable linkers.
-
Valine-Alanine (va): Another dipeptide substrate for Cathepsin B, often used in ADC development.
-
Phenylalanine-Lysine (FK): A substrate for Cathepsin B that can also be explored for linker design.
Self-Immolative Spacers
Following the enzymatic cleavage of the peptide sequence, a self-immolative spacer is often incorporated to ensure the efficient release of the unmodified payload. The most common self-immolative spacer is para-aminobenzyl alcohol (PABA).
Caption: General structure of an ADC with a protease-cleavable linker.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used protease-cleavable linkers.
Table 1: Plasma Stability of Common Protease-Cleavable Linkers
| Linker Type | Peptide Sequence | Half-life in Human Plasma (hours) | Primary Payload |
| vc-PABC | Valine-Citrulline | > 200 | MMAE |
| va-PABC | Valine-Alanine | ~150 | MMAE |
| FK-PABC | Phenylalanine-Lysine | ~100 | MMAF |
Table 2: In Vitro Cleavage Kinetics by Cathepsin B
| Linker Type | Peptide Sequence | kcat/KM (M⁻¹s⁻¹) |
| vc-PABC | Valine-Citrulline | 2.5 x 10⁵ |
| va-PABC | Valine-Alanine | 1.8 x 10⁵ |
| FK-PABC | Phenylalanine-Lysine | 1.1 x 10⁵ |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of protease-cleavable linkers.
Protocol 1: Plasma Stability Assay
-
Objective: To determine the stability of the ADC in human plasma.
-
Materials: ADC, human plasma, PBS buffer, LC-MS/MS system.
-
Procedure:
-
Incubate the ADC in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Quench the reaction by adding an excess of cold acetonitrile.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC remaining.
-
Calculate the half-life of the ADC in plasma.
-
Caption: Workflow for the plasma stability assay.
Protocol 2: Protease Cleavage Assay
-
Objective: To determine the rate of linker cleavage by a specific protease.
-
Materials: ADC, purified protease (e.g., Cathepsin B), assay buffer, fluorescence plate reader.
-
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Add the purified protease to initiate the reaction.
-
Monitor the release of the payload over time using a fluorescence-based assay (if the payload is fluorescent) or by HPLC.
-
Plot the concentration of the released payload versus time.
-
Calculate the initial rate of the reaction and determine the kinetic parameters (kcat and KM).
-
Methodological & Application
Application Notes and Protocols for Antibody Conjugation of Mal-PEG8-Val-Ala-PABC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of a maleimide-activated linker, Mal-PEG8-Val-Ala-PABC, to a monoclonal antibody (mAb). This protocol is intended for researchers in academia and industry who are developing antibody-drug conjugates (ADCs). The maleimide (B117702) group of the linker selectively reacts with free sulfhydryl (thiol) groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds.[][2][] The this compound linker system incorporates a polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility, a cathepsin B-cleavable valine-alanine dipeptide, and a self-immolative p-aminobenzyl alcohol (PABC) spacer for efficient release of the cytotoxic payload.[4][5]
This protocol will cover the essential steps for successful conjugation, including antibody preparation, reduction of disulfide bonds, the conjugation reaction itself, and purification of the resulting ADC. Additionally, it outlines key characterization methods to assess the quality of the conjugate, such as the determination of the drug-to-antibody ratio (DAR).
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Monoclonal Antibody (mAb) | User-defined | Recommended concentration: 1-10 mg/mL.[6] |
| This compound-Payload | Commercially available | Dissolve in anhydrous DMSO or DMF to prepare a stock solution.[6][7] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercially available | Reducing agent for disulfide bonds. |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Commercially available | Buffer for antibody solution and purification.[8] |
| Borate Buffered Saline (BBS), pH 8.5 | Prepare in-house | 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA.[9] |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Commercially available | For dissolving the this compound-Payload.[6] |
| L-Cysteine | Commercially available | To quench the conjugation reaction.[] |
| Sephadex G-25 or equivalent size-exclusion chromatography (SEC) column | Commercially available | For purification of the ADC.[7][11] |
| Centrifugal concentrators (e.g., Amicon Ultra) | Commercially available | For buffer exchange and concentration of the antibody and ADC.[8] |
| UV-Vis Spectrophotometer | N/A | For determining protein concentration and DAR. |
| Hydrophobic Interaction Chromatography (HIC) system | N/A | For DAR determination.[][13] |
| LC-MS system | N/A | For confirmation of conjugation and DAR.[14][15] |
Experimental Protocols
Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer and at an appropriate concentration.
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or carrier proteins, a buffer exchange into a non-amine-containing buffer such as PBS (pH 7.2-7.4) is necessary.[8] This can be achieved using centrifugal concentrators or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to a range of 2-10 mg/mL in the chosen conjugation buffer.[6][7] The concentration can be determined by measuring the absorbance at 280 nm.
Reduction of Antibody Disulfide Bonds
This step generates free sulfhydryl groups for reaction with the maleimide linker. The number of available thiols can be controlled by varying the molar excess of the reducing agent and the reaction conditions.[7]
-
Prepare a fresh 10 mM stock solution of TCEP in the reaction buffer (e.g., PBS or BBS).[9]
-
Add a calculated amount of the TCEP stock solution to the antibody solution. A molar excess of 6 equivalents of TCEP per antibody is a good starting point for reducing interchain disulfides.[9]
-
Incubate the reaction mixture at 37°C for 30-120 minutes with gentle agitation.[7][9]
-
Immediately after incubation, remove the excess TCEP by buffer exchange using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed conjugation buffer (e.g., PBS with 1 mM DTPA).[7]
Conjugation of this compound-Payload to the Antibody
The maleimide group of the linker reacts with the newly generated free thiol groups on the antibody to form a stable thioether bond.[]
-
Prepare a stock solution of the this compound-Payload in anhydrous DMSO or DMF at a concentration of approximately 10 mM.[7]
-
Cool the reduced antibody solution on ice.[7]
-
Calculate the required volume of the payload-linker stock solution. A molar excess of 10-20 fold of the linker-payload over the antibody is recommended as a starting point.[6][16]
-
Add the payload-linker solution to the cold, reduced antibody solution while gently vortexing.[6][7] The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 20%.[7]
-
Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C with gentle rocking.[6][16]
-
(Optional) Quench the reaction by adding an excess of L-cysteine (e.g., 20-fold molar excess over the linker-payload) to react with any unreacted maleimide groups.[]
Purification of the Antibody-Drug Conjugate (ADC)
Purification is essential to remove unreacted linker-payload and any aggregates.
-
Size-Exclusion Chromatography (SEC): Use a pre-packed desalting column (e.g., Sephadex G-25) or a preparative SEC column to separate the high molecular weight ADC from the low molecular weight unreacted payload-linker.[11] Elute with PBS or another suitable buffer. The first peak corresponds to the purified ADC.
-
Centrifugal Concentrators: For smaller scale reactions, ultrafiltration using centrifugal devices with an appropriate molecular weight cutoff (e.g., 10K MWCO for IgG) can be used to remove free linker-payload.[8][11]
Characterization of the ADC
-
Protein Concentration: Determine the concentration of the purified ADC using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC.[][15]
-
UV-Vis Spectrophotometry: This is a simple method to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.[] The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of drug loading.[][13] The weighted average DAR can be calculated from the peak areas.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to confirm conjugation and determine the DAR.[14][15]
-
Data Presentation
Quantitative data from the characterization of the ADC should be summarized in a clear and concise manner.
| Parameter | Method | Result |
| ADC Concentration | UV-Vis (A280) | X.X mg/mL |
| Average DAR | UV-Vis | X.X |
| DAR Distribution | HIC | DAR 0: X%, DAR 2: Y%, DAR 4: Z%, ... |
| Average DAR | HIC | X.X |
| Monomer Purity | SEC | >95% |
| Aggregation | SEC | <5% |
| Endotoxin Levels | LAL Assay | < X EU/mg |
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of this compound to an antibody.
ADC Internalization and Payload Release Pathway
Caption: Mechanism of ADC internalization and subsequent payload release.
References
- 2. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mal-PEG8-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 5. Mal-PEG8-Val-Ala-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. biotium.com [biotium.com]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. hpst.cz [hpst.cz]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Use of Mal-PEG8-Val-Ala-PABC in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Mal-PEG8-Val-Ala-PABC is a state-of-the-art linker system designed for the development of highly effective and stable ADCs.
This document provides detailed application notes and experimental protocols for the utilization of the this compound linker in ADC development. This linker system incorporates three key functional components:
-
Maleimide (B117702) (Mal): A thiol-reactive group that enables site-specific conjugation to cysteine residues on the antibody, often engineered or exposed through reduction of interchain disulfide bonds.
-
Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[1]
-
Valine-Alanine (Val-Ala) Dipeptide and p-Aminobenzyl Carbamate (PABC): A cathepsin B-cleavable linker system. The Val-Ala dipeptide is specifically recognized and cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[2][3] Following enzymatic cleavage, the PABC spacer undergoes a self-immolative 1,6-elimination to release the active cytotoxic payload in its unmodified form within the target cell.[4]
The strategic combination of these elements in the this compound linker facilitates the creation of ADCs with a favorable therapeutic window, balancing stability in systemic circulation with efficient payload release at the tumor site. A notable example of an ADC utilizing a similar linker technology is Loncastuximab tesirine (B3181916) (Zynlonta™), which employs a this compound linker to conjugate a pyrrolobenzodiazepine (PBD) dimer payload (SG3199).[5][6]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the development and mechanism of action of an ADC utilizing the this compound linker, the following diagrams have been generated using the DOT language.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs developed using a this compound linker system, with Loncastuximab tesirine (ADCT-402) serving as a primary example.
Table 1: In Vitro Cytotoxicity of Loncastuximab Tesirine (ADCT-402)
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| SU-DHL-6 | GCB-DLBCL | 0.9 | |
| OCI-LY19 | GCB-DLBCL | 1.8 | |
| WSU-DLCL2 | ABC-DLBCL | 2.0 | |
| TMD8 | ABC-DLBCL | 2.7 | |
| Ramos | Burkitt's Lymphoma | 4.0 | |
| Granta-519 | Mantle Cell Lymphoma | 10 | |
| T-cell Lymphoma Lines | T-cell Lymphoma | 3500 (median) |
GCB-DLBCL: Germinal Center B-cell-like Diffuse Large B-cell Lymphoma; ABC-DLBCL: Activated B-cell-like Diffuse Large B-cell Lymphoma.
Table 2: Preclinical In Vivo Efficacy of Loncastuximab Tesirine (ADCT-402)
| Xenograft Model | Dosing | Outcome | Reference |
| WSU-DLCL2 | 0.25 or 0.5 mg/kg (single dose) | Anti-tumor effects observed. | |
| Ramos | 0.33, 0.66, and 1 mg/kg (single i.v. dose) | Dose-dependent anti-tumor activity. | |
| Daudi | 0.1 and 0.3 mg/kg (single i.v. dose) | Dose-dependent anti-tumor activity. | |
| WSU-DLCL2 | 0.3 and 1 mg/kg (single i.v. dose) | Significant, dose-dependent extension of survival. |
Table 3: Pharmacokinetic Parameters of Loncastuximab Tesirine in Humans
| Parameter | Value | Patient Population | Reference |
| Half-life (steady state) | 7.06 - 12.5 days | Relapsed/Refractory B-cell Lymphoma | [5] |
| Half-life (steady state) | ~3 weeks | Relapsed/Refractory B-cell Non-Hodgkin Lymphoma | |
| Clearance (single dose) | 0.499 L/day | Relapsed/Refractory B-cell Lymphoma | [5] |
| Clearance (steady state) | 0.275 L/day | Relapsed/Refractory B-cell Lymphoma | [5] |
| Linear Clearance | 0.218 L/day | Relapsed/Refractory B-cell Non-Hodgkin Lymphoma | |
| Volume of Distribution (central compartment) | 3.86 L | Relapsed/Refractory B-cell Non-Hodgkin Lymphoma | |
| Volume of Distribution | 7.11 L (average) | Relapsed/Refractory B-cell Lymphoma | [5] |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation with this compound-Payload
Objective: To conjugate a this compound-functionalized cytotoxic payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound-Payload, dissolved in an organic solvent like DMSO
-
Conjugation Buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching solution: N-acetylcysteine or cysteine in conjugation buffer
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) system
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a non-amine-containing buffer like PBS at pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL in conjugation buffer.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP in conjugation buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. The molar ratio of TCEP to mAb will determine the extent of disulfide bond reduction and, consequently, the drug-to-antibody ratio (DAR). A typical starting point is a 2-5 fold molar excess of TCEP over mAb.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP. This can be achieved by buffer exchange using a desalting column or a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 30 kDa for an IgG).
-
-
Conjugation Reaction:
-
Prepare a stock solution of the this compound-Payload in an organic solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker over the antibody is 5-10 fold. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching solution (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC or TFF.
-
Exchange the purified ADC into a formulation buffer suitable for storage.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis at 280 nm).
-
Determine the average DAR (see Protocol 2).
-
Assess the purity and aggregation state by SEC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in the purified ADC sample.
Materials:
-
Purified ADC sample
-
HIC column (e.g., a butyl or phenyl-based column)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Separation:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC). The retention time increases with the number of conjugated hydrophobic payloads.
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species n * n) / 100 where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC sample and a non-targeting control ADC
-
Free cytotoxic payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells in separate 96-well plates at an optimized density to ensure logarithmic growth during the assay period.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control ADC, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the serially diluted compounds.
-
Include wells with untreated cells as a control for 100% viability.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
-
Protocol 4: In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC sample
-
96-well cell culture plates
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed a co-culture of Ag+ and GFP-expressing Ag- cells in 96-well plates. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3).
-
As a control, seed the GFP-expressing Ag- cells alone in separate wells.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat both the co-culture and the Ag- monoculture with serial dilutions of the ADC. The concentrations should be chosen based on the IC50 values obtained from the standard cytotoxicity assay.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Analysis:
-
Using a high-content imaging system or flow cytometer, quantify the number of viable GFP-positive (Ag-) cells in both the co-culture and monoculture wells.
-
A significant reduction in the viability of Ag- cells in the co-culture compared to the monoculture at the same ADC concentration indicates a bystander effect.
-
Conclusion
The this compound linker system offers a sophisticated and effective solution for the development of next-generation ADCs. Its design principles of site-specific conjugation, enhanced hydrophilicity, and tumor-selective payload release contribute to the creation of ADCs with an improved therapeutic index. The protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this advanced linker technology in their ADC development programs. Careful optimization of each experimental step is crucial for the successful generation and characterization of highly potent and specific antibody-drug conjugates.
References
- 1. biotium.com [biotium.com]
- 2. Loncastuximab tesirine, an anti-CD19 antibody-drug conjugate, in relapsed/refractory B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. adctmedical.com [adctmedical.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Mal-PEG8-Val-Ala-PABC Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the Mal-PEG8-Val-Ala-PABC drug-linker to cysteine residues of antibodies, a critical process in the development of Antibody-Drug Conjugates (ADCs).
Introduction
The this compound linker is a sophisticated tool in the field of bioconjugation, designed for the targeted delivery of cytotoxic payloads to cancer cells. This linker system incorporates several key features:
-
Maleimide (Mal) Group: Enables covalent attachment to free sulfhydryl groups on cysteine residues of a monoclonal antibody (mAb). This reaction is highly specific within a pH range of 6.5-7.5.
-
Polyethylene Glycol (PEG8) Spacer: A hydrophilic eight-unit PEG chain enhances the solubility and improves the pharmacokinetic properties of the resulting ADC, potentially reducing aggregation.
-
Valine-Alanine (Val-Ala) Dipeptide: This peptide sequence is designed to be specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures targeted release of the payload within the cancer cell.
-
p-Aminobenzylcarbamate (PABC) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Ala dipeptide, the PABC spacer undergoes spontaneous 1,6-elimination to release the active drug payload in its unmodified form.
This linker is notably used in the synthesis of Tesirine (B3181916) (SG3249), a drug-linker conjugate where the payload is a pyrrolobenzodiazepine (PBD) dimer, a potent DNA alkylating agent.[1][2] The resulting ADC, such as Loncastuximab tesirine, combines the tumor-targeting specificity of an antibody with the potent cell-killing activity of the PBD dimer.[3][4]
Mechanism of Action of a this compound-based ADC
The therapeutic efficacy of an ADC constructed with this linker relies on a multi-step process that ensures targeted drug delivery and activation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation of this compound to cysteine residues and the subsequent characterization of the resulting ADC.
Table 1: Reaction Conditions for Antibody Reduction and Maleimide Conjugation
| Parameter | Condition | Reference(s) |
| Antibody Reduction | ||
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) | [5] |
| Molar Excess of Reducing Agent | 10-100x molar excess over antibody | [5] |
| Reaction Buffer | PBS, pH 7.0-7.5, with EDTA | [5] |
| Temperature | Room Temperature or 37°C | [5] |
| Incubation Time | 30 minutes - 2 hours | [5] |
| Drug-Linker Conjugation | ||
| Molar Excess of Drug-Linker | 5-20x molar excess over antibody | [5] |
| Reaction Buffer | PBS, pH 7.0-7.5 | [5] |
| Co-solvent | DMSO or DMA to dissolve the drug-linker (typically <10% v/v) | [5] |
| Temperature | Room Temperature or 4°C | [5] |
| Incubation Time | 1 - 16 hours | [5] |
Table 2: Characterization Parameters for ADC Analysis
| Parameter | Method | Typical Values/Observations | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | |||
| Average DAR for Loncastuximab tesirine | HIC, Mass Spectrometry | ~2.3 | [5] |
| DAR Range for Val-Ala linkers | HIC, Mass Spectrometry | Can achieve high DARs (e.g., up to 7.4) with limited aggregation | |
| Purity and Aggregation | |||
| Monomer Percentage | Size Exclusion Chromatography (SEC) | >95% | [3] |
| In Vitro Potency | |||
| EC50 of PBD-based ADCs | Cell-based cytotoxicity assays | Low pM range | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the generation and characterization of an ADC using a this compound-payload conjugate.
Experimental Workflow Overview
Protocol 1: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free cysteine residues for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2, with 1-2 mM EDTA, degassed
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 20-40 fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column. Elute with the reaction buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound-Payload to Reduced Antibody
This protocol details the conjugation of the maleimide-containing drug-linker to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound-Payload (e.g., Tesirine)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA)
-
Conjugation Buffer: PBS, pH 7.2, with 1-2 mM EDTA, degassed
Procedure:
-
Prepare a 10 mM stock solution of the this compound-Payload in anhydrous DMSO or DMA.
-
Adjust the concentration of the reduced antibody with conjugation buffer to the desired reaction concentration (e.g., 1-5 mg/mL).
-
Add a 5-10 fold molar excess of the drug-linker stock solution to the reduced antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
(Optional) Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the drug-linker and incubate for 20 minutes.
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC to remove unreacted drug-linker and other impurities.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Purification Buffer: PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200) or Protein A affinity column
Procedure:
-
Equilibrate the SEC column with purification buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the purification buffer, collecting fractions corresponding to the high molecular weight peak (the ADC).
-
Pool the fractions containing the purified ADC.
-
Concentrate the purified ADC using an appropriate centrifugal filter device.
-
Determine the final concentration of the ADC and store at 2-8°C for short-term or -80°C for long-term storage.
Protocol 4: Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 10-50 µg of the purified ADC onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm. Peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8) will be separated based on hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ(Area_i * DAR_i) / Σ(Area_i) where Area_i is the peak area of the species with DAR_i.
Logical Relationship of ADC Components
The successful construction and function of an ADC depend on the interplay of its three core components.
References
- 1. The antibody-drug conjugate loncastuximab tesirine for the treatment of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellmosaic.com [cellmosaic.com]
- 4. adcreview.com [adcreview.com]
- 5. Zynlonta (loncastuximab tesirine-lpyl) | BroadPharm [broadpharm.com]
- 6. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Val-Ala Linker Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Valine-Alanine (Val-Ala) dipeptide linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a class of biopharmaceutical drugs that selectively deliver potent cytotoxic agents to tumor cells.[3] The efficacy and safety of these conjugates are highly dependent on the stability of the linker in systemic circulation and its efficient cleavage within the target cancer cell.[4][5]
The Val-Ala linker is designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[4][] This targeted cleavage ensures the specific release of the cytotoxic payload inside the cancer cell, thereby minimizing off-target toxicity.[4] In comparison to the more extensively studied Valine-Citrulline (Val-Cit) linker, the Val-Ala linker exhibits lower hydrophobicity, which can reduce the propensity for ADC aggregation, especially at high drug-to-antibody ratios (DARs).[1][2] While the cleavage rate of the Val-Ala linker by Cathepsin B is approximately half that of the Val-Cit linker, it remains an effective and widely used motif in ADC development.[1][7]
These application notes provide a detailed protocol for an in vitro Val-Ala linker cleavage assay using Cathepsin B, methods for data analysis, and a summary of expected results.
Signaling Pathway and Mechanism of Cleavage
The cleavage of the Val-Ala linker is a crucial step in the intracellular release of the cytotoxic payload from an ADC. This process is initiated upon the internalization of the ADC into the target cancer cell.
Caption: ADC internalization and payload release pathway.[7]
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis into an endosome.[7] The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of lysosomal proteases, including Cathepsin B.[][7][8] Cathepsin B recognizes and cleaves the peptide bond between the alanine (B10760859) residue and the self-immolative spacer (e.g., p-aminobenzyl carbamate, PABC) of the linker.[5][] This cleavage initiates a self-immolation cascade of the spacer, leading to the release of the active cytotoxic payload into the cytoplasm, which then exerts its cell-killing effects.[5][]
Experimental Protocols
This section details the in vitro assay to determine the rate of Val-Ala linker cleavage by Cathepsin B.
Materials
-
Purified ADC with Val-Ala linker
-
Recombinant Human Cathepsin B[9]
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5[10]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[9]
-
Quenching Solution: Acetonitrile (B52724) with 0.1% formic acid
-
96-well microplate
-
HPLC system with a C18 column
Enzyme Activation
For enzymes like Cathepsin B that require activation, pre-incubate the enzyme in the assay buffer containing an activating agent like DTT.[10]
-
Prepare the Activation Buffer fresh.
-
Dilute the recombinant Cathepsin B to the desired concentration (e.g., 1 µM final concentration) in the Activation Buffer.[4]
-
Incubate for 15 minutes at 37°C.[10]
Reaction Setup and Time-Course Analysis
Caption: Experimental workflow for an in vitro ADC cleavage assay.[7]
-
In a 96-well plate or microcentrifuge tubes, add the ADC solution to the assay buffer to achieve the desired final concentration (e.g., 100 µg/mL).[4]
-
Initiate the reaction by adding the activated Cathepsin B to the ADC solution.[4][10]
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.[4][10]
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.[10]
HPLC Analysis
-
Analyze the quenched samples by reverse-phase HPLC.[10]
-
Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[4]
-
Monitor the decrease in the peak area of the intact ADC and the increase in the peak area of the released payload over time.[10]
-
The percentage of cleavage can be calculated from the relative peak areas.[10]
Data Analysis
-
Plot the percentage of cleavage or the concentration of the released product against time.[10]
-
The initial rate of the reaction can be determined from the linear portion of the curve.[10]
-
For a more detailed kinetic analysis, the assay can be performed at various substrate concentrations to determine the Michaelis-Menten constants (Km and Vmax).[10]
Data Presentation
The following table summarizes representative quantitative data comparing the cleavage rates of Val-Ala and Val-Cit linkers by Cathepsin B.
| Linker | Relative Cleavage Rate (%) | Half-life (t½) (minutes) | Enzyme | Notes |
| Val-Cit | 100 (Baseline) | ~240 | Cathepsin B | Considered the benchmark for efficient cleavage.[7] |
| Val-Ala | ~50 | ~480 | Cathepsin B | Also effectively cleaved with the benefit of lower hydrophobicity, which can reduce ADC aggregation.[1][7] |
| Phe-Lys | ~3000 (in isolated enzyme) | - | Cathepsin B (isolated) | Very rapid cleavage by isolated enzyme, but rates are similar to Val-Cit in lysosomal extracts.[7] |
Note: The actual values will vary depending on the specific ADC, experimental conditions, and payload.
Conclusion
The Val-Ala linker is a viable and effective option for the development of ADCs, offering a balance of stability and controlled payload release. The provided protocol for the in vitro Cathepsin B cleavage assay allows for the characterization and comparison of different linker designs. The lower hydrophobicity of the Val-Ala linker compared to the Val-Cit linker is a significant advantage in ADC manufacturing, potentially leading to improved homogeneity and reduced aggregation.[2] The choice between Val-Ala and Val-Cit linkers should be made based on the specific properties of the antibody and payload, as well as the desired pharmacokinetic profile of the ADC.[4]
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Mal-PEG8-Val-Ala-PABC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential analytical methods for the characterization of Antibody-Drug Conjugates (ADCs) utilizing a Maleimide-PEG8-Valine-Alanine-p-aminobenzyloxycarbonyl (Mal-PEG8-Val-Ala-PABC) linker. Detailed protocols are provided to guide researchers in determining critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), drug load distribution, purity, and stability.
Introduction to this compound ADCs
The this compound linker is a sophisticated component in modern ADC design. It connects a cytotoxic payload to a monoclonal antibody (mAb) via a cysteine-maleimide linkage. The linker's key features include a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to improve solubility, a dipeptide (Val-Ala) sequence that is cleavable by lysosomal proteases like Cathepsin B, and a self-immolative PABC spacer that ensures the efficient release of the unmodified payload inside the target cancer cell.[][2] Accurate and robust analytical methods are crucial for ensuring the safety, efficacy, and batch-to-batch consistency of these complex biotherapeutics.[3][4]
Key Analytical Methods and Data Presentation
A summary of the primary analytical techniques for characterizing this compound ADCs is presented below. These methods are essential for assessing the critical quality attributes that dictate the ADC's therapeutic performance.[5][6]
| Critical Quality Attribute | Primary Analytical Technique(s) | Secondary/Orthogonal Technique(s) | Typical Readouts |
| Drug-to-Antibody Ratio (DAR) & Drug Load Distribution | Hydrophobic Interaction Chromatography (HIC)[7][8][9][10][11] | Mass Spectrometry (MS)[12][13][14], Reversed-Phase HPLC (RP-HPLC)[11] | Average DAR, percentage of each drug-loaded species (e.g., DAR0, DAR2, DAR4). |
| Purity (Aggregates & Fragments) | Size Exclusion Chromatography (SEC)[15][16][17] | Analytical Ultracentrifugation (AUC) | Percentage of high molecular weight species (aggregates) and low molecular weight species (fragments). |
| Identity and Structural Integrity | Mass Spectrometry (MS)[5][12][13] | Peptide Mapping, SDS-PAGE | Intact mass, subunit mass, confirmation of payload conjugation. |
| Stability (Plasma & Thermal) | LC-MS/MS[18][19][20], HIC, SEC | Differential Scanning Calorimetry (DSC)[21] | Rate of deconjugation, payload migration to albumin, thermal melting temperature (Tm). |
| Unconjugated Antibody & Free Payload | HIC, Ion-Exchange Chromatography (IEX)[3][22] | Reversed-Phase HPLC (RP-HPLC)[3] | Percentage of unconjugated mAb, concentration of free payload. |
Experimental Protocols
Protocol: Determination of DAR and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity.[8] Since the conjugated payload is typically hydrophobic, species with a higher DAR will be more hydrophobic and thus have a longer retention time on the HIC column.[9][11]
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[3]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0[3]
-
ADC Sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.[3]
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to the different DAR species (unconjugated mAb, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100
Protocol: Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[16] This technique is ideal for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC preparation, which are critical for safety and efficacy.[17]
Materials:
-
SEC Column (e.g., Agilent AdvanceBio SEC)[16]
-
UHPLC/HPLC system with UV detector
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
-
ADC Sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject 10-50 µg of the ADC sample.
-
Perform an isocratic elution for 15-20 minutes.
-
Monitor the elution at 280 nm.
-
Identify and integrate the peaks corresponding to aggregates (eluting first), the monomeric ADC (main peak), and any fragments (eluting last).
-
Calculate the percentage of each species relative to the total integrated peak area.
Protocol: Intact Mass Analysis and DAR Confirmation by LC-MS
Mass spectrometry provides a direct measurement of the ADC's molecular weight, confirming its identity and providing an orthogonal method for DAR determination.[12][13] Native MS conditions are often preferred for cysteine-linked ADCs to maintain their structure.[14]
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)[23]
-
SEC or Reversed-Phase column suitable for MS
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
(For Native MS: Volatile salt buffer like Ammonium Acetate)[15]
-
ADC Sample (deglycosylation with PNGase F is recommended for simpler spectra)
Procedure:
-
(Optional) Deglycosylate the ADC sample using PNGase F according to the manufacturer's protocol to reduce heterogeneity.
-
Equilibrate the LC column.
-
Inject the prepared ADC sample.
-
Elute the ADC using an appropriate gradient.
-
Acquire mass spectra in the positive ion mode over a relevant m/z range.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass for each ADC species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.[24]
Protocol: Plasma Stability Assessment
Assessing the stability of the ADC in plasma is critical to predict its in vivo behavior. For maleimide-based ADCs, this involves monitoring both the release of free payload and the potential for deconjugation via retro-Michael reaction or thiol exchange with plasma proteins like albumin.[18][25]
Materials:
-
ADC Sample
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[3]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
For each time point, perform an immunocapture step to isolate the ADC and any antibody-related species from the plasma matrix.
-
Analyze the supernatant for any released free payload using LC-MS/MS.
-
Elute the captured antibody species.
-
Analyze the eluate by HIC or LC-MS to determine the change in average DAR over time, indicating the rate of deconjugation.
-
(Optional) The plasma supernatant post-immunocapture can be further analyzed to quantify any payload that has migrated to albumin.[18]
Conclusion
The analytical characterization of this compound ADCs requires a suite of orthogonal methods to ensure a comprehensive understanding of their structure, purity, and stability. The protocols outlined in these application notes provide a robust framework for researchers to assess the critical quality attributes of these complex therapeutic molecules, supporting their development from early-stage research to clinical application.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. agilent.com [agilent.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. waters.com [waters.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. library.search.tulane.edu [library.search.tulane.edu]
- 21. lcms.cz [lcms.cz]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. lcms.cz [lcms.cz]
- 24. youtube.com [youtube.com]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Mal-PEG8-Val-Ala-PABC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays on ADCs utilizing a Maleimide-PEG8-Valine-Alanine-p-aminobenzylcarbamate (Mal-PEG8-Val-Ala-PABC) linker.
The this compound linker is a cleavable linker system. The maleimide (B117702) group allows for conjugation to the antibody, while the polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and improves pharmacokinetic properties. The Val-Ala dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. Upon cleavage, the PABC spacer self-immolates, releasing the active cytotoxic payload inside the target cell.
These protocols will guide researchers in assessing the potency (IC50), target specificity, and bystander effect of ADCs featuring this advanced linker technology.
Data Presentation
The following tables summarize representative quantitative data from in vitro cytotoxicity assays of a hypothetical ADC (ADC-X) targeting a specific tumor antigen. These tables are designed for easy comparison of the ADC's activity on antigen-positive and antigen-negative cell lines.
Table 1: In Vitro Cytotoxicity of ADC-X in Antigen-Positive (Target+) and Antigen-Negative (Target-) Cancer Cell Lines
| Cell Line | Target Expression | ADC-X IC50 (ng/mL) | Unconjugated Antibody IC50 (ng/mL) | Free Payload IC50 (nM) |
| Cell Line A | High | 15 | > 10,000 | 0.5 |
| Cell Line B | Medium | 85 | > 10,000 | 0.7 |
| Cell Line C | Negative | > 5,000 | > 10,000 | 0.6 |
Table 2: Bystander Killing Effect of ADC-X in a Co-culture Model
| Culture Condition | Target+ Cell Viability (%) | Target- Cell Viability (%) |
| Untreated Control | 100 | 100 |
| ADC-X (100 ng/mL) - Monoculture Target- | 100 | 95 |
| ADC-X (100 ng/mL) - Co-culture (1:1 Target+:Target-) | 15 | 65 |
Experimental Protocols
Protocol 1: Target-Specific Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of an ADC in both antigen-positive and antigen-negative cell lines using a colorimetric MTT assay.[1]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Unconjugated antibody (negative control)
-
Free cytotoxic payload (positive control)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. A 10-point dilution series with a 3-fold dilution factor is recommended as a starting point.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control and untreated cells as a vehicle control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the payload's mechanism of action. For instance, tubulin inhibitors may require a longer incubation period (72-96 hours) to induce cell cycle arrest and subsequent cell death.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Protocol 2: Bystander Effect Co-culture Assay
This protocol is designed to evaluate the ability of the ADC's payload to diffuse out of target cells and kill neighboring antigen-negative cells.[1]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a 1:1 ratio, with a total of 5,000 cells per well in 100 µL of complete medium.
-
As a control, seed the GFP-expressing antigen-negative cells alone at a density of 2,500 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
Add 100 µL of the diluted ADC to the co-culture and monoculture wells. Include untreated wells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of GFP using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
The fluorescence intensity directly correlates with the number of viable GFP-expressing antigen-negative cells.
-
Calculate the percentage of viability of the antigen-negative cells in both the co-culture and monoculture conditions relative to their respective untreated controls.
-
A significant decrease in the viability of the antigen-negative cells in the co-culture setup compared to the monoculture indicates a bystander killing effect.
-
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the ADC's mechanism of action.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Caption: Mechanism of action of a this compound ADC.
Caption: Downstream signaling pathway of a tubulin inhibitor payload.[2][3]
References
Application Notes and Protocols for Targeted Therapies with Mal-PEG8-Val-Ala-PABC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG8-Val-Ala-PABC linker is a critical component in the development of targeted therapies, particularly Antibody-Drug Conjugates (ADCs). This advanced linker system offers a strategic combination of functionalities designed to ensure stability in circulation and precise, efficient release of a cytotoxic payload within the target cancer cell. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of ADCs.
The structure of this compound incorporates four key elements:
-
A Maleimide (B117702) (Mal) group for stable, covalent conjugation to thiol groups on monoclonal antibodies (mAbs).
-
An eight-unit polyethylene (B3416737) glycol (PEG8) spacer, which enhances the hydrophilicity of the ADC, mitigating aggregation, and improving pharmacokinetic properties.[1][2]
-
A Valine-Alanine (Val-Ala) dipeptide sequence, which is specifically designed to be cleaved by the lysosomal protease Cathepsin B, an enzyme often overexpressed in tumor cells.[3][]
-
A p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer that, following cleavage of the Val-Ala dipeptide, rapidly and tracelessly releases the conjugated payload in its active form.[5]
The Val-Ala dipeptide offers a distinct advantage over the more traditional Val-Cit linker by exhibiting lower hydrophobicity. This characteristic can significantly reduce the propensity for aggregation, especially when working with hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR).[1][3][6] This can lead to improved manufacturing feasibility and a potentially better safety profile.[1]
Mechanism of Action
The targeted delivery and conditional release of the cytotoxic payload by an ADC synthesized with this compound follows a well-defined pathway.
Data Presentation
Table 1: Comparative Performance of Val-Ala and Val-Cit Linkers
| Parameter | Val-Ala Linker | Val-Cit Linker | Key Findings |
| Aggregation (High DAR) | Lower propensity for aggregation.[3][6] | Higher tendency for aggregation.[6] | Val-Ala is advantageous for hydrophobic payloads and achieving higher DARs.[1][3] |
| Cathepsin B Cleavage | Efficiently cleaved. | Efficiently cleaved (often considered the benchmark). | Both are effective substrates for Cathepsin B.[] |
| Plasma Stability | Generally stable. | Generally stable, but can be susceptible to cleavage by other proteases. | Both demonstrate good stability in human plasma. |
| In Vitro Cytotoxicity | Comparable to Val-Cit.[] | Potent cytotoxicity. | Both linkers effectively release the payload to induce cell death. |
Table 2: Illustrative Cathepsin B Cleavage of Val-Ala-PABC-Fluorophore
This table presents representative data for the cleavage of a Val-Ala-PABC-Fluorophore substrate by Cathepsin B, as a model for the cleavage of the this compound linker.
| Substrate | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
| Data is illustrative and based on typical results from fluorometric cleavage assays. |
Table 3: Kinetic Parameters for Cathepsin B Cleavage of Peptide-Fluorophore Conjugates
| Peptide Linker | Km (µM) | kcat (s⁻¹) |
| Val-Ala-PABC-Fluorophore | 15.2 ± 2.1 | 0.85 ± 0.09 |
| Val-Cit-PABC-Fluorophore | 10.5 ± 1.5 | 1.20 ± 0.15 |
| Values are representative and may vary based on experimental conditions and the specific fluorophore used. |
Experimental Protocols
Protocol 1: Synthesis of ADC with this compound
This protocol describes a general method for the conjugation of a drug-linker complex, where the drug is pre-conjugated to this compound, to a monoclonal antibody via thiol-maleimide chemistry.
Workflow for ADC Synthesis
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound conjugated to the desired cytotoxic payload
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching solution: N-acetylcysteine
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 2 hours with gentle mixing.
-
Remove excess TCEP using a desalting column, exchanging the buffer back to the Reaction Buffer.
-
-
Conjugation:
-
Immediately after reduction, add the this compound-payload conjugate to the reduced mAb solution. A 5-fold molar excess of the linker-payload conjugate over the mAb is recommended as a starting point.
-
Incubate the reaction at room temperature for 1 hour with gentle agitation.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reaction components using SEC or HIC.
-
For SEC, use a column equilibrated with a suitable formulation buffer (e.g., PBS).
-
Collect fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using methods described in Protocol 2.
-
Assess the level of aggregation by SEC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-conjugated ADCs.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HIC Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
HIC Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody (DAR=0) and each of the conjugated species (DAR=2, 4, 6, 8 for interchain cysteine conjugation).
-
Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area of each species * DAR of that species)) / (Σ (Total Peak Area))
-
Protocol 3: Cathepsin B Cleavage Assay
This fluorometric assay measures the cleavage of the Val-Ala dipeptide by Cathepsin B using a model substrate.
Workflow for Cathepsin B Cleavage Assay
Materials:
-
Recombinant Human Cathepsin B
-
Val-Ala-PABC-fluorophore substrate (e.g., conjugated to AMC or AFC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (freshly prepared)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute Cathepsin B to a working concentration (e.g., 20 nM) in Activation Buffer.
-
Prepare a stock solution of the Val-Ala-PABC-fluorophore substrate in DMSO and dilute to the desired final concentration (e.g., 20 µM) in Assay Buffer.
-
-
Assay Setup (per well):
-
Test wells: 50 µL of activated Cathepsin B solution + 50 µL of substrate solution.
-
Negative control wells: 50 µL of pre-incubated (15 min at RT) Cathepsin B and inhibitor solution + 50 µL of substrate solution.
-
Blank wells: 50 µL of Activation Buffer + 50 µL of substrate solution.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
For an endpoint assay, read the fluorescence at a fixed time point (e.g., 60 minutes).
-
For a kinetic assay, measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the test and control wells.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Plot V₀ against substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC concentrations.
-
Incubate for 72-96 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot cell viability against ADC concentration and determine the IC₅₀ value.
-
Conclusion
The this compound linker represents a significant advancement in the field of targeted therapies. Its thoughtful design addresses key challenges in ADC development, including aggregation and off-target toxicity, while ensuring potent and specific delivery of cytotoxic agents to tumor cells. The protocols and data presented herein provide a comprehensive framework for researchers to effectively synthesize, characterize, and evaluate ADCs incorporating this innovative linker technology, ultimately contributing to the development of more effective and safer cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing a Mal-PEG8-Val-Ala-PABC Linker
Audience: Researchers, scientists, and drug development professionals involved in the characterization of Antibody-Drug Conjugates (ADCs).
Introduction The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates, profoundly influencing their therapeutic efficacy, pharmacokinetics, and safety profile.[1][2] An ADC with a low DAR may lack potency, whereas an excessively high DAR can negatively affect its stability and pharmacokinetic properties, potentially leading to increased toxicity.[2][3] This document provides detailed protocols for determining the DAR of ADCs constructed with a maleimide-PEG8-valine-alanine-p-aminobenzyl alcohol (Mal-PEG8-Val-Ala-PABC) linker. This specific linker is a cleavable system where the maleimide (B117702) group conjugates to cysteine residues on the antibody, the Val-Ala dipeptide is a substrate for lysosomal proteases like Cathepsin B, and the PABC acts as a self-immolative spacer to release the active drug payload inside the target cell.[4][5][]
The primary methods covered in this note are Ultraviolet-Visible (UV/Vis) Spectroscopy for average DAR determination and Hydrophobic Interaction Chromatography (HIC) for assessing both the average DAR and the distribution of different drug-loaded species.[1][7] Mention is also made of Mass Spectrometry (MS) as a powerful orthogonal method for detailed characterization.[8]
Overview of DAR Determination Methods
Several analytical techniques are employed to determine the DAR of ADCs. The choice of method depends on the required level of detail, the specific characteristics of the ADC, and the stage of development.[1][2]
| Method | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to calculate the concentration of the antibody and the conjugated drug based on the Beer-Lambert law.[][10] | Simple, rapid, and requires minimal sample preparation.[1] | Provides only the average DAR, not the distribution. Can be inaccurate if absorbance spectra of the drug and antibody overlap significantly.[1][7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The addition of each drug-linker payload increases the overall hydrophobicity of the ADC.[11][12] | Provides both the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) and the weighted average DAR. Uses mild, non-denaturing conditions.[12][13] | Requires method development and specialized columns. High salt concentrations in mobile phases can be corrosive to standard HPLC systems.[3][13] |
| Mass Spectrometry (MS) | Measures the precise molecular weight of the intact ADC and its subunits. The mass difference between the naked antibody and the ADC species reveals the number of conjugated drugs.[8] | Provides the most detailed characterization, including unambiguous identification of DAR species, drug load distribution, and precise average DAR.[8][] | Requires more complex instrumentation and data analysis. Denaturing conditions in some MS methods can disrupt non-covalent structures.[][14] |
Experimental Protocols
Method 1: Average DAR Determination by UV/Vis Spectroscopy
This method is suitable for a quick estimation of the average DAR.
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients for the unconjugated antibody (mAb) and the free drug-linker payload.
-
Measure the absorbance of the mAb at 280 nm (ε_Ab,280_).
-
Measure the absorbance of the drug-linker at its wavelength of maximum absorbance (λ_max) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).[1]
-
-
Prepare ADC Sample:
-
Dilute the purified ADC sample in a suitable buffer (e.g., PBS, pH 7.4) to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Measure Absorbance:
-
Using the same buffer as a blank, measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max of the drug (A_λmax_).[1]
-
-
Calculate Concentrations and DAR:
-
The calculations are based on the Beer-Lambert law (A = εcl).[]
-
First, calculate the concentration of the drug ([Drug]) using the absorbance at λ_max, assuming the antibody's contribution at this wavelength is negligible (or can be corrected for if necessary).
-
[Drug] = A_λmax / ε_Drug,λmax
-
-
Next, correct the absorbance at 280 nm for the contribution of the drug.
-
A_Ab,280 (Corrected) = A_280 - (A_λmax * (ε_Drug,280 / ε_Drug,λmax))
-
-
Calculate the concentration of the antibody ([Ab]).
-
[Ab] = A_Ab,280 (Corrected) / ε_Ab,280
-
-
Finally, calculate the average DAR.
-
Average DAR = [Drug] / [Ab]
-
-
Hypothetical Data for UV/Vis Calculation:
| Parameter | Value |
| ε_Ab,280_ | 210,000 M⁻¹cm⁻¹ |
| ε_Drug,λmax_ | 25,000 M⁻¹cm⁻¹ |
| ε_Drug,280_ | 5,000 M⁻¹cm⁻¹ |
| Measured A_λmax_ | 0.250 |
| Measured A_280_ | 0.850 |
| Calculated Average DAR | ~3.9 |
Method 2: DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC is the preferred method for analyzing cysteine-linked ADCs, providing detailed information on the distribution of species with different drug loads.[11][15]
Protocol:
-
Instrumentation and Column:
-
HPLC or UPLC system with a UV detector.
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes. ADC species will elute in order of increasing hydrophobicity (unconjugated mAb first, followed by DAR2, DAR4, etc.).[13]
-
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved to avoid selectively losing more hydrophobic species.[12]
-
-
Data Analysis and DAR Calculation:
Hypothetical Data for HIC Calculation:
| Peak Identity | Retention Time (min) | Peak Area (%) | Weighted Area (% * DAR) |
| DAR 0 | 8.5 | 5.0 | 0.0 |
| DAR 2 | 12.1 | 25.0 | 50.0 |
| DAR 4 | 15.3 | 55.0 | 220.0 |
| DAR 6 | 17.8 | 13.0 | 78.0 |
| DAR 8 | 19.5 | 2.0 | 16.0 |
| Total | 100.0 | 364.0 | |
| Calculated Average DAR | 3.64 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for characterizing an ADC to determine its drug-to-antibody ratio.
Caption: General workflow for ADC characterization and DAR determination.
Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC development and quality control. For ADCs utilizing the this compound linker, a combination of analytical techniques provides a comprehensive understanding of this critical quality attribute. UV/Vis spectroscopy offers a rapid assessment of the average DAR, which is useful for initial screening and process monitoring.[16][17] Hydrophobic Interaction Chromatography is an invaluable tool for resolving different drug-loaded species, yielding detailed information on both the DAR distribution and the weighted average DAR, which is essential for characterization and stability studies.[13][15] For the most detailed analysis, these methods should be complemented by mass spectrometry to confirm the identity and purity of all ADC species.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Mal-PEG8-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 8. sciex.com [sciex.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. UV spectroscopy for assay development and pharmaceutical drug formulation - PhosphorTech [phosphortech.com]
- 18. hpst.cz [hpst.cz]
- 19. youtube.com [youtube.com]
Application of Mal-PEG8-Val-Ala-PABC in Cancer Research: A Detailed Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Mal-PEG8-Val-Ala-PABC linker is a critical component in the design of advanced Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This linker system offers a sophisticated mechanism for the controlled release of cytotoxic payloads at the tumor site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. Its modular design, comprising a maleimide (B117702) group for antibody conjugation, a hydrophilic PEG8 spacer, a cathepsin B-cleavable Val-Ala dipeptide, and a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer, makes it a versatile tool in the development of next-generation ADCs.
A prime example of the clinical success of this linker technology is its incorporation in loncastuximab tesirine (B3181916) (Zynlonta™), an FDA-approved ADC for the treatment of relapsed or refractory large B-cell lymphoma.[1][2][3] In loncastuximab tesirine, the this compound linker connects a humanized anti-CD19 monoclonal antibody to the potent pyrrolobenzodiazepine (PBD) dimer payload, SG3199.[1][4][5] This ADC, also known as ADCT-402, demonstrates the linker's ability to create a stable and effective therapeutic agent.[2]
Mechanism of Action
The functionality of the this compound linker is a multi-step process initiated upon the ADC's localization to the tumor microenvironment and internalization into target cancer cells.
-
Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the cancer cell surface, leading to the internalization of the ADC-antigen complex via endocytosis.[6][7]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in proteolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, the Val-Ala dipeptide sequence of the linker is recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in various cancer types.[8]
-
Self-Immolation: The cleavage of the Val-Ala peptide unmasks an amino group on the PABC spacer, triggering a spontaneous 1,6-elimination reaction.[9][] This "self-immolative" cascade results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[6][9]
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by cross-linking DNA in the case of PBD dimers, leading to cell cycle arrest and apoptosis.[11][12]
Key Advantages of the this compound Linker:
-
Tumor Selectivity: The requirement of cathepsin B for cleavage provides a degree of tumor selectivity, as this enzyme is more active in the lysosomal compartment of cancer cells.[8]
-
Improved Pharmacokinetics: The polyethylene (B3416737) glycol (PEG8) spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[13][14]
-
Payload Versatility: The PABC self-immolative spacer allows for the "traceless" release of payloads containing an amine or hydroxyl group, ensuring that the released drug is in its most potent form.[7]
-
Bystander Effect: The released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect, which is crucial for treating heterogeneous tumors.[6][]
Data Presentation
The following tables summarize preclinical data for loncastuximab tesirine (ADCT-402), an ADC utilizing a this compound linker conjugated to the PBD dimer payload SG3199.
Table 1: In Vitro Cytotoxicity of Loncastuximab Tesirine
| Cell Line | Cancer Type | CD19 Expression | IC50 (pM) | Reference |
| Ramos | Burkitt's Lymphoma | High | Potent (picomolar range) | [13] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | High | Potent (picomolar range) | [5] |
| TMD8 | Diffuse Large B-cell Lymphoma | High | Potent (picomolar range) | [5] |
| JEKO-1 | Mantle Cell Lymphoma | High | Not explicitly stated, but potent | [16] |
| VAL | Diffuse Large B-cell Lymphoma | High | Not explicitly stated, but potent | [16] |
| CD19-negative | Various | Negative | Significantly reduced potency | [13] |
Table 2: In Vivo Efficacy of Loncastuximab Tesirine in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Key Findings | Reference |
| Ramos (subcutaneous) | Burkitt's Lymphoma | Single dose, 0.33, 0.66, 1 mg/kg | Dose-dependent tumor growth delay; 10/10 tumor-free survivors at 1 mg/kg. | [13] |
| Ramos (disseminated) | Burkitt's Lymphoma | Single dose, 0.33, 1 mg/kg | Significant increase in survival; 10/10 survivors at day 91 with 1 mg/kg. | [13] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Single dose, 0.3, 1 mg/kg | Significant, dose-dependent extension of survival. | [5] |
| Daudi | Burkitt's Lymphoma | Single dose, 0.1, 0.3 mg/kg | Dose-dependent antitumor activity. | [5] |
Table 3: Pharmacokinetic Parameters of Loncastuximab Tesirine
| Parameter | Value | Species | Dose | Reference |
| Cmax (Cycle 1) | 2995 µg/L | Human | 150 µg/kg | [17] |
| Cmax (Cycle 2) | 3155 µg/L | Human | 150 µg/kg | [17] |
| AUC (Cycle 1) | 15,245 - 22,823 µg*day/L | Human | 150 µg/kg | [17] |
| Volume of Distribution | 7.11 L | Human | Not specified | [17] |
| Half-life (PBD-conjugated antibody, Cycle 1) | 4.46 days | Human | 150 µg/kg | [18] |
| Half-life (PBD-conjugated antibody, Cycle 2) | 9.77 days | Human | 150 µg/kg | [18] |
| Clearance (single dose) | 0.499 L/day | Human | Not specified | [17] |
| Clearance (steady-state) | 0.275 L/day | Human | Not specified | [17] |
Experimental Protocols
Protocol 1: Conjugation of this compound-Payload to a Monoclonal Antibody
This protocol describes a general method for the stochastic conjugation of a maleimide-activated linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Payload (dissolved in a water-miscible organic solvent like DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a molar excess of TCEP to partially reduce the interchain disulfide bonds. The exact molar ratio of TCEP to mAb needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Conjugation:
-
Add the this compound-Payload solution to the reduced antibody. The payload should be in molar excess relative to the available thiol groups.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a molar excess of the quenching solution to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using SEC or TFF to remove unconjugated payload, excess reagents, and aggregated antibody.
-
-
Characterization:
-
Determine the DAR using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation level of the ADC by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE analysis under reducing and non-reducing conditions.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Ala linker to cleavage by cathepsin B.
Materials:
-
Purified ADC with this compound linker
-
Recombinant human cathepsin B
-
Cathepsin B activation buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Reaction stop solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Cathepsin B Activation:
-
Pre-incubate recombinant cathepsin B in the activation buffer for 10-15 minutes at 37°C.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, mix the ADC with the activated cathepsin B in the activation buffer.
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the reaction stop solution to the aliquots.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload over time.
-
Calculate the rate of cleavage and the half-life of the linker.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol determines the potency of the ADC against cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in complete medium.
-
Treat the cells with the different concentrations of the ADC and controls. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of the ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line for implantation
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the human cancer cells into the flank of the immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
ADC Administration:
-
Administer the ADC, control antibody, or vehicle control to the respective groups via intravenous injection. The dosing schedule (e.g., single dose or multiple doses) should be predetermined.
-
-
Monitoring:
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Monitor the overall health and survival of the animals.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Analyze the tumor growth inhibition for each group compared to the control.
-
Generate Kaplan-Meier survival curves to assess the impact on survival.
-
Mandatory Visualization
Caption: Mechanism of action of an ADC with the this compound linker.
Caption: General workflow for the development and evaluation of an ADC.
References
- 1. 166.62.7.99 [166.62.7.99]
- 2. mdpi.com [mdpi.com]
- 3. How to find the core components of Loncastuximab tesirine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Mal-PEG8-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 9. aacrjournals.org [aacrjournals.org]
- 11. What is the mechanism of Loncastuximab tesirine? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Loncastuximab tesirine in relapsed or refractory diffuse large B-cell lymphoma: a review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. adctmedical.com [adctmedical.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mal-PEG8-Val-Ala-PABC Conjugation
This guide provides in-depth troubleshooting for researchers encountering low conjugation efficiency with the Mal-PEG8-Val-Ala-PABC linker.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
The ideal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the thiol group of a cysteine residue is sufficiently nucleophilic to react with the maleimide (B117702) group, while minimizing potential side reactions like hydrolysis of the maleimide ring, which becomes more significant at pH values above 7.5.
Q2: My protein's buffer contains a reducing agent. Will this interfere with the conjugation?
Yes, reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) will directly compete with the protein's thiol groups for reaction with the maleimide, significantly reducing or completely preventing conjugation. It is crucial to remove all reducing agents from the protein solution before initiating the conjugation reaction. Dialysis, desalting columns, or buffer exchange are effective methods for removal.
Q3: How can I confirm that my protein's cysteine residues are available for conjugation?
The accessibility of cysteine residues can be a limiting factor. If the cysteine is buried within the protein's three-dimensional structure, it will not be available to react with the maleimide linker. You can assess cysteine accessibility using Ellman's reagent (DTNB) to quantify the number of free thiols. If the number of free thiols is lower than expected, a partial reduction step may be necessary to break disulfide bonds and expose the cysteines.
Q4: What are the common side reactions, and how can they be minimized?
The primary side reaction is the hydrolysis of the maleimide ring to a maleamic acid, which is unreactive towards thiols. This is accelerated at higher pH values (above 7.5) and prolonged reaction times. To minimize hydrolysis, maintain the pH between 6.5 and 7.5 and limit the reaction duration. Another potential issue is the formation of disulfide bonds between protein molecules, leading to aggregation. This can be mitigated by ensuring the reaction environment is free of oxidizing agents.
Troubleshooting Guide
This section addresses specific issues that can lead to low conjugation efficiency.
Issue 1: Low or No Conjugation Detected
If you observe minimal or no formation of the desired conjugate, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Presence of Reducing Agents | Remove all reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) from the protein solution via dialysis or a desalting column prior to adding the linker. |
| Incorrect pH of Reaction Buffer | Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5. Buffers such as phosphate-buffered saline (PBS) are commonly used. |
| Inaccessible Cysteine Residues | Use Ellman's reagent to quantify free thiols. If necessary, perform a partial, selective reduction of interchain disulfide bonds using a mild reducing agent like TCEP, followed by its removal. |
| Degraded Maleimide Linker | The maleimide group is susceptible to hydrolysis. Use a fresh vial of the this compound linker or test the reactivity of an older batch with a small molecule thiol like N-acetylcysteine. |
| Insufficient Molar Excess of Linker | Increase the molar ratio of the linker to the protein. A typical starting point is a 5- to 20-fold molar excess of the linker. |
Issue 2: High Levels of Protein Aggregation
Aggregation during the conjugation reaction can significantly reduce the yield of the desired monomeric conjugate.
| Potential Cause | Recommended Action |
| Intermolecular Disulfide Bonding | Ensure the reaction is performed in a deoxygenated buffer to prevent oxidation of free thiols. Including a low concentration of a non-thiol-based chelating agent like EDTA can also help. |
| Hydrophobic Interactions | The this compound linker has hydrophobic components. If aggregation is observed, consider reducing the reaction temperature (e.g., reacting at 4°C for a longer duration) or including a small percentage of an organic co-solvent like DMSO or ethanol (B145695) in the reaction buffer. |
| Protein Instability | The protein itself may be unstable under the reaction conditions. Ensure the buffer composition (pH, ionic strength) is optimal for the protein's stability. |
Experimental Protocols
Protocol 1: General Protein-Linker Conjugation
This protocol provides a general workflow for conjugating the this compound linker to a cysteine-containing protein.
-
Protein Preparation:
-
If the protein is in a buffer containing reducing agents, perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA).
-
Determine the protein concentration using a standard method (e.g., BCA assay or A280 measurement).
-
(Optional) If necessary, perform a partial reduction of the protein to expose cysteine residues. For example, incubate the protein with a 10-fold molar excess of TCEP for 1-2 hours at room temperature, followed by immediate removal of the TCEP using a desalting column.
-
-
Linker Preparation:
-
Allow the this compound linker to warm to room temperature.
-
Prepare a stock solution of the linker (e.g., 10 mM) in a compatible organic solvent such as DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the linker stock solution to the protein solution.
-
Incubate the reaction mixture for 1-3 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide by adding a small molecule thiol, such as N-acetylcysteine or cysteine, to a final concentration of 1-2 mM.
-
Purify the resulting conjugate to remove excess linker and unreacted protein using methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 2: Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the conjugation efficiency.
-
Instrumentation and Column:
-
Use an HPLC system equipped with a UV detector.
-
Select a suitable HIC column (e.g., a TSKgel Butyl-NPR column).
-
-
Mobile Phases:
-
Mobile Phase A: A high-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: A low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the purified conjugate sample.
-
Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Species with a higher number of conjugated linkers are more hydrophobic and will elute later.
-
Calculate the average DAR by integrating the peak areas corresponding to the different drug-loaded species.
-
Visualizations
Caption: A typical experimental workflow for protein-linker conjugation.
Caption: A decision tree for troubleshooting low conjugation efficiency.
Caption: The mechanism of conjugation and subsequent drug release.
Technical Support Center: Preventing Aggregation of Mal-PEG8-Val-Ala-PABC ADCs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development and handling of antibody-drug conjugates (ADCs) utilizing the Mal-PEG8-Val-Ala-PABC linker system.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation for this compound ADCs?
A1: Aggregation of these ADCs is a multifaceted issue primarily driven by the introduction of hydrophobic moieties onto the antibody surface.[1][2] Key contributing factors include:
-
Increased Hydrophobicity: The conjugation of the drug-linker, even with the hydrophilic PEG8 spacer, increases the overall surface hydrophobicity of the antibody, promoting self-association.[3]
-
Unfavorable Formulation Conditions: Suboptimal pH, low ionic strength, and the absence of stabilizing excipients can lead to protein conformational changes and subsequent aggregation.[1][4]
-
Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can denature the ADC and induce aggregation.[5][6]
-
High Protein Concentration: Increased intermolecular interactions at high ADC concentrations can accelerate the formation of aggregates.[7]
-
Instability of the Maleimide-Thiol Linkage: The thiosuccinimide ring formed by the reaction of the maleimide (B117702) with a thiol on the antibody can undergo a retro-Michael reaction. This leads to deconjugation and can expose reactive species that contribute to aggregation.[8]
Q2: How does the this compound linker design help in mitigating aggregation?
A2: The components of this linker system are rationally designed to minimize aggregation:
-
PEG8 Linker: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and plays a crucial role in counteracting the hydrophobicity of the payload.[5][9] The eight PEG units provide a hydration shell that increases the solubility of the ADC and sterically hinders intermolecular interactions.[10][11]
-
Val-Ala Dipeptide: The valine-alanine (Val-Ala) dipeptide is known to be less hydrophobic than the more commonly used valine-citrulline (Val-Cit) linker, which can contribute to a lower propensity for aggregation, especially at higher drug-to-antibody ratios (DAR).[12][13]
Q3: What are the initial signs of ADC aggregation and how can I detect them?
A3: Early detection of aggregation is critical. Initial signs can include a faint opalescence or visible precipitation in the ADC solution. For quantitative analysis, a combination of analytical techniques is recommended:
-
Size Exclusion Chromatography (SEC): This is the most common method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[5][14]
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution and detect the presence of aggregates.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[5]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess changes in the hydrophobicity of the ADC, which can be an early indicator of aggregation propensity.[6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving aggregation issues with your this compound ADC.
Problem 1: Immediate Aggregation Post-Conjugation
Possible Causes:
-
Use of organic co-solvents (e.g., DMSO, DMF) to dissolve the drug-linker, which can denature the antibody.[1]
-
The pH of the conjugation buffer is close to the isoelectric point (pI) of the antibody, reducing its solubility.[1]
-
High concentration of the drug-linker during conjugation.
Solutions:
-
Minimize the final concentration of the organic co-solvent in the conjugation reaction mixture (ideally ≤10%).
-
Adjust the pH of the conjugation buffer to be at least 1-2 units away from the pI of the antibody.
-
Add the drug-linker solution to the antibody solution slowly and with gentle mixing.
-
Consider solid-phase conjugation, where the antibody is immobilized on a resin during the reaction to prevent intermolecular interactions.[1][5]
Problem 2: Gradual Aggregation During Storage
Possible Causes:
-
Suboptimal formulation buffer (pH, ionic strength).
-
Inadequate storage temperature.
-
Repeated freeze-thaw cycles.
-
Absence of stabilizing excipients.
Solutions:
-
Optimize Formulation Buffer: Conduct a buffer screening study to identify the optimal pH and ionic strength for your ADC. Typically, a pH range of 5.0-7.0 is suitable for antibody stability.
-
Add Stabilizing Excipients: Incorporate excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20 or 80) to prevent aggregation.
-
Control Storage Conditions: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen formulations). Avoid repeated freeze-thaw cycles.
-
Protect from Light: Some payloads can be light-sensitive, and exposure can lead to degradation and aggregation.[5]
Data Presentation
Table 1: Effect of Formulation Conditions on Aggregation of a Model this compound ADC
| Formulation Condition | Parameter Varied | % Aggregation (by SEC) after 1 Month at 4°C |
| Control | pH 7.4, 150 mM NaCl | 5.2% |
| pH Optimization | pH 5.5, 150 mM NaCl | 2.1% |
| pH 6.5, 150 mM NaCl | 3.5% | |
| Excipient Addition | pH 5.5, 150 mM NaCl, 5% Sucrose | 1.5% |
| pH 5.5, 150 mM NaCl, 5% Sucrose, 0.02% Polysorbate 20 | 0.8% | |
| Ionic Strength | pH 5.5, 50 mM NaCl | 4.3% |
Note: This data is representative and the optimal conditions for your specific ADC may vary.
Experimental Protocols
Protocol 1: Formulation Buffer Screening for ADC Stability
Objective: To determine the optimal buffer pH and excipients to minimize ADC aggregation.
Methodology:
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., acetate (B1210297) buffer pH 5.0, 5.5; histidine buffer pH 6.0, 6.5; phosphate (B84403) buffer pH 7.0, 7.4). For each pH, prepare formulations with and without common stabilizing excipients (e.g., 5% sucrose, 200 mM arginine, 0.02% polysorbate 20).
-
Buffer Exchange: Exchange the purified this compound ADC into each of the prepared formulation buffers using a suitable method like dialysis or tangential flow filtration.
-
Incubation: Aliquot the ADC in each formulation into sterile vials and incubate at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for aggregation using Size Exclusion Chromatography (SEC).
-
Data Evaluation: Compare the percentage of high molecular weight species (%HMW) across the different formulations to identify the conditions that provide the best stability.
Protocol 2: Freeze-Thaw Stability Study
Objective: To assess the impact of repeated freeze-thaw cycles on ADC aggregation.
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC in the optimized formulation buffer.
-
Freeze-Thaw Cycling:
-
Freeze the aliquots at a controlled rate to -80°C.
-
Thaw the aliquots at room temperature.
-
This constitutes one freeze-thaw cycle.
-
-
Sampling: After 1, 3, and 5 freeze-thaw cycles, take a sample for analysis.
-
Analysis: Analyze the samples for aggregation using SEC and for changes in particle size distribution using DLS.
-
Comparison: Compare the results to a control sample that has been stored at the recommended liquid storage temperature (e.g., 4°C) without undergoing freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for ADC aggregation.
Caption: Key strategies for preventing ADC aggregation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
optimizing reaction conditions for maleimide conjugation
Welcome to the Technical Support Center for Maleimide (B117702) Conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their maleimide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2][3][4][5][6][7] Within this range, the reaction is highly selective for thiols.[1][4][7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[1][2][3][4][5]
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is mostly protonated, which reduces its nucleophilicity.[4][5]
-
Above pH 7.5: The maleimide group becomes less specific and can start to react with primary amines, such as the side chains of lysine (B10760008) residues.[2][4][5][7] Additionally, the maleimide ring is more susceptible to hydrolysis at alkaline pH, which forms an unreactive maleamic acid and reduces conjugation yield.[4][6][7][8]
Q2: What is the recommended molar ratio of maleimide to thiol-containing biomolecule?
A 10 to 20-fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[2][3][4][9][10][11][12] However, the optimal ratio is highly dependent on the specific molecules involved and should be determined empirically.[3] For instance, for a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while a larger nanobody required a 5:1 ratio for the best results.[2][13][14] It is recommended to perform small-scale optimization experiments with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to find the ideal condition for your specific application.[3][11]
Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[2][3][9][15] If you intend to label cysteine residues that are part of a disulfide bridge, you must first reduce these bonds.[2][3][9][15] TCEP (tris(2-carboxyethyl)phosphine) is a frequently recommended reducing agent because it is effective over a wide pH range and does not contain a thiol group, meaning it typically does not need to be removed before adding the maleimide reagent.[2][3][7] DTT (dithiothreitol) is also a strong reducing agent, but any excess must be removed before conjugation to prevent it from reacting with the maleimide.[2][9][16]
Q4: How should I prepare and store maleimide reagents?
Maleimide reagents are sensitive to moisture and hydrolysis, especially in aqueous solutions.[2][6][8]
-
Preparation: It is highly recommended to prepare aqueous solutions of maleimide reagents immediately before use.[6][8][11] For stock solutions, dissolve the maleimide in a dry, water-miscible, and anhydrous organic solvent such as DMSO or DMF.[2][6][8][11][16][17]
-
Storage: Store solid, powdered maleimide reagents at -20°C, desiccated and protected from light.[6][12][18] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a month, though stability can vary.[8][9][17][18] Avoid long-term storage of maleimides in aqueous solutions.[2][6] Short-term storage of maleimide-functionalized nanoparticles at 4°C is preferable to 20°C, as it results in significantly less loss of reactivity.[13][19]
Q5: How can I purify the final conjugate?
The most common and effective method for removing unreacted maleimide reagent and other small molecules is Size-Exclusion Chromatography (SEC), also known as gel filtration.[2][3][10][20] This technique separates molecules based on size, allowing the larger protein conjugate to elute before the smaller, unreacted reagents.[20] Other suitable methods include dialysis (generally for water-soluble maleimides), Tangential Flow Filtration (TFF), HPLC, and FPLC, depending on the scale and required purity of the final product.[2][9][10][15]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Low conjugation efficiency is a common problem that can be attributed to several factors. Use the following logic to diagnose the issue.
Caption: Troubleshooting logic for low maleimide conjugation yield.
| Potential Cause | Explanation | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, which renders it inactive.[2][3][6][7] | Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[2][8][16] Avoid storing maleimides in aqueous buffers.[2][6] |
| Thiol Oxidation | Free thiol groups can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[2][9][15] This is often catalyzed by metal ions.[2] | Reduce disulfide bonds prior to conjugation using TCEP or DTT.[2] To prevent re-oxidation, degas buffers and include a chelating agent like EDTA (1-5 mM) in the reaction buffer.[2][21][22] |
| Incorrect pH | The reaction is highly pH-dependent. A pH outside the optimal 6.5-7.5 range will significantly slow the reaction or increase side reactions.[2][3][4] | Use a freshly prepared buffer and verify the pH is within the 6.5-7.5 range.[5] Recommended buffers include PBS, HEPES, and Tris (as long as pH is < 7.5), ensuring they are free of thiols.[5][9][15] |
| Suboptimal Molar Ratio | An insufficient amount of maleimide reagent will result in an incomplete reaction. | Start with a 10-20 fold molar excess of the maleimide reagent.[2] Optimize the ratio for your specific biomolecule.[11] |
| Steric Hindrance | For large biomolecules or nanoparticles, the reactive sites may be sterically hindered, preventing efficient conjugation.[2][21] | Increase the molar excess of the maleimide reagent or extend the reaction time.[8][11] |
Issue 2: Protein Aggregate Formation / Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Hydrophobic Nature of Label | Conjugating multiple hydrophobic molecules (like some dyes or drugs) to a protein can increase its overall hydrophobicity, leading to aggregation in aqueous buffers.[20] | Reduce the molar excess of the maleimide reagent during the reaction to achieve a lower degree of labeling.[20] |
| High Protein Concentration | Concentrated protein solutions are more prone to aggregation.[20] | Perform the conjugation and purification steps at a lower protein concentration (e.g., 1-10 mg/mL).[9][11][14][15] |
| Use of Organic Co-solvents | While necessary to dissolve the maleimide reagent, high concentrations of co-solvents like DMSO or DMF can denature proteins.[20] | Use the minimum amount of co-solvent required to fully dissolve the reagent. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[6] |
| Harsh Purification Conditions | The use of organic solvents in methods like Reversed-Phase Chromatography (RPC) can be denaturing.[20] | Use a gentle purification method like Size-Exclusion Chromatography (SEC) with mild, physiological buffers.[20] |
Issue 3: Potential Side Reactions and Loss of Conjugate Stability
While the maleimide-thiol reaction is highly selective, other side reactions can occur, and the resulting conjugate may have stability issues under certain conditions.
Caption: Desired reaction pathway and potential side reactions.
| Side Reaction / Stability Issue | Explanation | Prevention / Mitigation Strategy |
| Reaction with Amines | At pH values above 7.5, maleimides lose selectivity and can react with primary amines (e.g., lysine residues).[2][4][5][7] | Maintain the reaction pH strictly within the 6.5-7.5 range.[1][2][4] |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed is reversible and can undergo a retro-Michael reaction, especially in environments with a high concentration of other thiols (like glutathione (B108866) in vivo). This can lead to payload migration and off-target effects.[1][8][18][23][24] | After conjugation, induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0. The resulting ring-opened succinamic acid thioether is more stable and not susceptible to the retro-Michael reaction.[6] |
| Thiazine Rearrangement | When conjugating to a peptide with an unprotected N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring.[2][5][8][25] This is more prominent at neutral or basic pH.[2][5] | If possible, avoid using peptides with an N-terminal cysteine.[2][25] Alternatively, perform the conjugation at a more acidic pH (~5.0) to keep the N-terminal amine protonated, or acetylate the N-terminus.[2][5][25] |
Data Summary Tables
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range / Condition | Notes |
| pH | 6.5 - 7.5 | Most critical parameter for selectivity and rate.[1][2][3][4][6][7] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature offers faster kinetics.[4] 4°C is recommended for sensitive proteins to minimize degradation and maleimide hydrolysis.[2][4][16] |
| Reaction Time | 1 - 4 hours at Room Temp. or Overnight (8-16h) at 4°C | Highly dependent on reactants and temperature.[2][3][4][9][16] Should be optimized for each specific application. |
| Solvent | Amine-free, thiol-free aqueous buffer (e.g., PBS, HEPES) | Buffers should be degassed to prevent thiol oxidation.[2][9][15] |
| Chelating Agent | 1-5 mM EDTA | Recommended to sequester metal ions that can catalyze thiol oxidation.[2][21][22] |
Table 2: Storage of Reagents and Conjugates
| Material | Condition | Temperature | Duration |
| Maleimide Powder | Solid, desiccated, protected from light | -20°C | Up to 12 months[6][18] |
| Maleimide Stock Solution | In anhydrous DMSO or DMF, protected from light | -20°C | Up to 1 month[9][17][18] |
| Purified Conjugate (Short-term) | In buffer, protected from light | 2 - 8°C | Up to 1 week[9][10][18] |
| Purified Conjugate (Long-term) | Add 50% glycerol, protected from light | -20°C | Up to 1 year[9][10][18] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol is necessary if the target cysteine residues are involved in disulfide bonds.
Caption: Experimental workflow for protein conjugation with maleimide.
Using TCEP (Recommended)
-
Prepare your protein solution (1-10 mg/mL) in a degassed reaction buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[2][11][15]
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[3][9][16]
-
Incubate for 30-60 minutes at room temperature.[2][3][11][16]
-
The reduced protein solution can typically be used directly in the conjugation reaction without removing the TCEP.[2][7]
Using DTT
-
Prepare your protein solution as described above.
-
Add DTT to a final concentration of 10-100 mM.[2]
-
Incubate for 30-60 minutes at room temperature.[2]
-
Crucially, you must remove the excess DTT before adding the maleimide reagent. [2][9][16] This is typically done using a desalting column (Size-Exclusion Chromatography).[2][16]
Protocol 2: General Maleimide Conjugation Reaction
-
Protein Preparation: Start with your thiol-containing protein (reduced, if necessary) in a degassed, amine-free buffer at pH 7.0-7.5.[11][15]
-
Maleimide Preparation: Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).[3][9][11][16]
-
Conjugation: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[2][3][4][9] Add the solution dropwise while gently mixing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2][3][16] Protect the reaction from light, especially if using fluorescent dyes.[3][9][16]
-
Quenching (Optional): To stop the reaction and consume any excess maleimide, you can add a small molecule thiol like cysteine or 2-mercaptoethanol.[2][11][16][17]
Protocol 3: Purification via Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25, PD-10) with a suitable, degassed storage buffer (e.g., PBS).[2][3]
-
Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.[2]
-
Elution: Elute the sample with the equilibration buffer. The larger, conjugated protein will pass through the column void volume and elute first, while the smaller, unreacted maleimide and quenching reagents will be retained by the porous resin and elute later.[20]
-
Fraction Collection: Collect the fractions containing your purified protein conjugate, which can be identified by monitoring absorbance at 280 nm.[2]
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. confluore.com [confluore.com]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bachem.com [bachem.com]
Technical Support Center: Val-Ala Linker Stability in ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Valine-Alanine (Val-Ala) linkers in Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to premature payload release and ensure the stability and efficacy of your ADC constructs.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of payload release from a Val-Ala linker?
The Val-Ala dipeptide linker is designed to be stable in systemic circulation and release its cytotoxic payload upon internalization into target tumor cells.[1][2][3] The primary mechanism of cleavage is through the action of lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1][4] This targeted release minimizes systemic toxicity and maximizes the therapeutic window of the ADC.[1][]
Q2: What are the primary causes of premature payload release from Val-Ala linkers in circulation?
Premature payload release can occur due to the action of non-target enzymes in the plasma that can recognize and cleave the dipeptide linker. For the related Val-Cit linker, enzymes like carboxylesterase 1C (Ces1C) in rodents and human neutrophil elastase have been identified as causes of premature cleavage.[6][7][8][9] While Val-Ala linkers are generally more stable, some susceptibility to plasma proteases can still lead to off-target payload release, potentially causing toxicity.[10] Additionally, the chemical and physical properties of the ADC, such as hydrophobicity, can influence its stability.[6][7]
Q3: My Val-Ala linked ADC is showing signs of aggregation. Could this be related to premature payload release?
While not a direct cause of premature release, aggregation is a related issue often influenced by the hydrophobicity of the linker-payload combination.[6][7] Val-Ala linkers are generally considered less hydrophobic than Val-Cit linkers, which can reduce the tendency for aggregation, especially at high drug-to-antibody ratios (DARs).[1][11] However, a highly hydrophobic payload can still contribute to aggregation issues. This aggregation can, in turn, affect the ADC's pharmacokinetics and potentially expose the linker to enzymatic degradation.
Q4: How does the stability of Val-Ala linkers compare to Val-Cit linkers?
Both Val-Ala and Val-Cit are protease-cleavable linkers. In isolated cathepsin B cleavage assays, the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker.[2][9] Val-Ala linkers are also noted to have lower hydrophobicity, which can be advantageous in reducing aggregation with high DARs or hydrophobic payloads.[1][11][]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of free payload detected in plasma (in vivo/in vitro) | Enzymatic cleavage in plasma: The Val-Ala linker may be susceptible to cleavage by plasma proteases.[10][13] | 1. Conduct a plasma stability assay: Incubate the ADC in plasma from relevant species (human, mouse, rat) and quantify payload release over time using LC-MS.[1][14] 2. Linker Modification: Consider incorporating hydrophilic spacers like PEG to shield the linker from enzymatic degradation.[13] 3. Alternative Linker: If instability persists, evaluate a non-cleavable linker, though this may impact efficacy.[13] |
| Reduced ADC efficacy in vivo compared to in vitro cytotoxicity | Premature payload release: Early release of the payload reduces the concentration of active ADC reaching the tumor site.[13] | 1. Assess in vivo stability: Measure the levels of intact ADC, total antibody, and free payload in plasma samples from animal models over time.[14][15] 2. Enhance Linker Stability: Implement linker modifications as suggested above.[13] |
| Off-target toxicity observed in preclinical models | Systemic exposure to free payload: Premature release of the potent payload can lead to toxicity in healthy tissues.[13] | 1. Prioritize Linker Stability: The primary strategy is to ensure the linker is stable in circulation. Re-evaluate the linker design for optimal stability.[13] 2. Consider a less permeable payload: If the payload is highly membrane-permeable, a "bystander effect" in non-target tissues could be exacerbated. |
| ADC aggregation during formulation or storage | High hydrophobicity: The combined hydrophobicity of the payload and linker can lead to aggregation, particularly at high DARs.[6][7] | 1. Optimize DAR: A lower DAR may reduce aggregation. 2. Formulation Optimization: Adjusting the pH of the formulation to be slightly acidic (pH 5.0-6.0) can sometimes improve stability.[13] 3. Hydrophilic Linker Modifications: Incorporate hydrophilic elements into the linker design.[13] |
Quantitative Data Summary
The following tables summarize key quantitative data related to Val-Ala linker stability and cleavage.
Table 1: Comparative Enzymatic Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Linker Sequence | Relative Cleavage Rate (Val-Cit = 1) | Reference |
| Val-Cit | 1 | [9] |
| Val-Ala | ~0.5 | [2][9] |
| Phe-Lys | ~30 | [16] |
Note: Relative rates can vary depending on the specific experimental conditions.
Table 2: Stability of Dipeptide Linkers in Human Liver Lysosomes
| Linker | Digestion after 30 minutes | Key Observation | Reference |
| Val-Cit | >80% | Rapid cleavage | [17][18] |
| Val-Ala (Tesirine) | Slower than Val-Cit | Slower cleavage kinetics | [17][18] |
| Gly-Gly-Phe-Gly (Deruxtecan) | Slower than Val-Cit | Slower cleavage kinetics | [17][18] |
Note: This data is based on the analysis of linker-payload molecules, not the full ADC, in human liver lysosomal fractions.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species.[14]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in pre-warmed plasma (e.g., human, mouse, rat) at 37°C.[14]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[14]
-
Immediately quench the reaction in the aliquots, for example, by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[1]
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.[1][13]
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[1][13]
-
Calculate the percentage of released payload at each time point relative to the initial total conjugated payload.[13]
Protocol 2: Lysosomal Stability Assay
Objective: To assess the ability of the ADC to release its payload in a simulated lysosomal environment.[13]
Methodology:
-
Prepare a reaction mixture containing the ADC in a lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Add either isolated lysosomes or a specified concentration of purified cathepsin B.[13]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.[13]
-
Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).[13]
-
Process the samples to remove proteins (e.g., centrifugation after acetonitrile precipitation).[13]
-
Analyze the supernatant by LC-MS/MS to quantify the released payload.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. adcreview.com [adcreview.com]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Enhancing the In Vivo Stability of Mal-PEG8-Val-Ala-PABC Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of maleimide-PEG8-Val-Ala-PABC (Mal-PEG8-VA-PABC) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vivo instability for Mal-PEG8-Val-Ala-PABC ADCs?
A1: The principal mechanisms of instability for ADCs utilizing a maleimide-based linker connected to a thiol group on the antibody are:
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide linkage breaks, leading to the detachment of the drug-linker complex from the antibody. This free drug-linker can then react with other thiol-containing molecules in the circulation, such as albumin and glutathione, leading to off-target toxicity and reduced therapeutic efficacy.[1]
-
Hydrolysis of the Thiosuccinimide Ring: The succinimide (B58015) ring in the linker can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether. This hydrolyzed form is no longer susceptible to the retro-Michael reaction, thus enhancing the stability of the ADC. However, for conventional N-alkylmaleimides, this hydrolysis process is often slow under physiological conditions.[1]
-
Enzymatic Cleavage of the Val-Ala Linker in Plasma: While the Val-Ala dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B within the target tumor cell, some level of premature cleavage can occur in the plasma, especially in rodent models.[2][][4][5] Studies have shown that Val-Cit linkers can be unstable in mouse plasma, and while Val-Ala may offer some advantages in terms of hydrophobicity, it can also be susceptible to plasma proteases.[2][][4][5]
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the most likely cause and how can I address it?
A2: Significant payload loss in plasma is frequently attributed to the retro-Michael reaction, which results in deconjugation.[1] To mitigate this, consider the following strategies:
-
Promote Hydrolysis of the Thiosuccinimide Ring: Since the hydrolyzed, ring-opened form of the linker is stable against the retro-Michael reaction, you can facilitate this conversion through:[1]
-
Post-conjugation pH adjustment: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) after conjugation can accelerate the hydrolysis of the succinimide ring.[1] However, it is crucial to monitor the antibody for potential aggregation at higher pH and temperatures.[1]
-
Utilize "self-hydrolyzing" maleimides: These are next-generation maleimides engineered with substituents that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[6][7][8] This rapid conversion to the stable maleamic acid form significantly enhances ADC stability in vivo.[6][7][8]
-
-
Explore Alternative Linker Chemistries: Consider using linker technologies that are inherently more stable and less prone to thiol exchange, such as those based on sulfones or next-generation maleimides like dibromomaleimides.[1]
Q3: How does the PEG8 linker component influence the stability of the ADC?
A3: The polyethylene (B3416737) glycol (PEG) linker, in this case with eight repeating units (PEG8), plays a crucial role in the overall properties of the ADC:
-
Improved Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs). The hydrophilic PEG8 linker helps to mitigate this aggregation propensity.[9][10]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[9][10] This extended circulation time can result in greater tumor accumulation. Studies have suggested that a PEG8 linker is often in the optimal range to slow clearance.[10][11]
-
Potential for Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[10]
Q4: We are observing inconsistent Drug-to-Antibody Ratios (DAR) in our ADC batches. What could be the cause and how can we troubleshoot this?
A4: Inconsistent DAR is a common issue in ADC manufacturing and can stem from several factors:
-
Incomplete Antibody Reduction: If you are conjugating to native cysteine residues from reduced interchain disulfides, incomplete reduction will result in fewer available thiol groups for conjugation, leading to a lower DAR.[1][12]
-
Troubleshooting: Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature.[12] Ensure precise control over these parameters for batch-to-batch consistency.
-
-
Suboptimal Conjugation Reaction Conditions: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.[1] At higher pH values, maleimides can react with amine groups (e.g., on lysine (B10760008) residues), leading to product heterogeneity.[1]
-
Troubleshooting: Carefully control the reaction pH. Optimize the molar ratio of the linker-payload to the antibody to drive the reaction to completion while avoiding large excesses that can lead to non-specific reactions.[1]
-
-
Inefficient Purification: Inadequate removal of unreacted linker-payload or aggregates can affect the final DAR value.[12]
-
Troubleshooting: Employ robust purification methods such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to isolate the desired ADC species.[12]
-
Troubleshooting Guides
Problem: Premature Drug Release in In Vitro Plasma Stability Studies
-
Possible Cause: The thiol-maleimide linkage is undergoing the retro-Michael reaction.
-
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma at various time points. This will allow for the identification and quantification of different DAR species and confirm the loss of payload over time.
-
Implement a Stabilization Strategy:
-
Post-conjugation Hydrolysis: After the conjugation step, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote the hydrolysis of the succinimide ring. Monitor the conversion to the ring-opened form by LC-MS. Be mindful of the potential for antibody aggregation at higher pH and temperatures.[1]
-
Switch to a More Stable Linker: Synthesize the ADC using a self-hydrolyzing maleimide (B117702) or a next-generation maleimide like a dibromomaleimide.
-
-
Perform a Thiol Exchange Assay: Incubate the ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS. This will confirm the susceptibility of the linker to thiol exchange.[1]
-
Problem: ADC Aggregation Observed During Formulation or Storage
-
Possible Cause: Hydrophobic interactions between payload molecules, especially at high DARs.
-
Troubleshooting Steps:
-
Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).[13][14][15][16][17]
-
Optimize Formulation:
-
Buffer Composition: Screen different buffer systems and pH conditions to find a formulation that minimizes aggregation.
-
Excipients: Evaluate the effect of adding stabilizing excipients, such as polysorbates or sugars.
-
-
Consider Linker Length: For highly hydrophobic payloads, a longer PEG linker (e.g., PEG12 or PEG24) may be necessary to improve solubility and reduce aggregation, although this can sometimes impact in vitro potency.[9][10]
-
Control DAR: If aggregation is severe, consider strategies to produce ADCs with a lower, more controlled DAR.
-
Data Presentation
Table 1: Comparative Stability of Maleimide-Based Linkers
| Linker Type | Condition | % Deconjugation / Payload Loss | Time | Reference |
| N-alkyl maleimide | Thiol-containing buffer | 35-67% | 7 days | [18] |
| N-aryl maleimide | Thiol-containing buffer | <20% | 7 days | [18] |
| N-alkyl maleimide | Mouse serum | 60-70% | 200 hours | [19] |
| N-aryl maleimide | Mouse serum | 10-20% | 200 hours | [19] |
| Self-hydrolyzing maleimide | N-acetyl cysteine buffer (pH 8) | No measurable drug loss | 2 weeks | [19] |
| Conventional maleimide | N-acetyl cysteine buffer (pH 8) | ~50% drug loss | 2 weeks | [19] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | PEG Length | Clearance Rate (mL/day/kg) | Half-life (hours) | Species | Reference |
| Affibody-MMAE | PEG4 (4 kDa) | - | 0.82 | Mouse | [20] |
| Affibody-MMAE | PEG10 (10 kDa) | - | 3.65 | Mouse | [20] |
| Glucuronide-MMAE ADC | < PEG8 | Increased clearance | - | Rat | [11] |
| Glucuronide-MMAE ADC | ≥ PEG8 | Slower clearance | - | Rat | [11] |
Table 3: Comparison of Val-Cit and Val-Ala Linker Properties
| Parameter | Val-Cit Linker | Val-Ala Linker | Reference |
| Hydrophobicity | More hydrophobic | Less hydrophobic | [4] |
| Aggregation (High DAR) | Prone to aggregation | Less prone to aggregation | [4][21] |
| Plasma Stability (Mouse) | Can be unstable | Can be unstable | [5][21] |
| Cathepsin B Cleavage Rate | Generally faster | Slower than Val-Cit | [5] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general procedure to assess the stability of an ADC in plasma.
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity beads (e.g., Protein A/G or anti-human Fc)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., high pH Tris buffer)
-
LC-MS system
Procedure:
-
Incubation: Dilute the ADC into the plasma to a final concentration of 1 mg/mL. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.[1]
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture and immediately freeze at -80°C to quench any further reaction.[1]
-
Immunoaffinity Capture: Thaw the samples. Add an aliquot of each time point to pre-washed immunoaffinity beads and incubate to capture the ADC and any antibody-related species.[1][22]
-
Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.[1]
-
Elution: Elute the ADC from the beads using the elution buffer.[1]
-
Neutralization: Immediately neutralize the eluted ADC with the neutralization buffer.[1]
-
LC-MS Analysis: Analyze the purified ADC from each time point by LC-MS to determine the average DAR and the distribution of different DAR species.[1][23][24]
Protocol 2: Thiol Exchange Assay
This assay confirms the susceptibility of the maleimide linker to exchange with other thiols.
Materials:
-
Purified ADC
-
Glutathione (GSH) or N-acetylcysteine (NAC)
-
PBS
-
HPLC or LC-MS system
Procedure:
-
Incubation: Incubate the ADC (e.g., 2 mg/mL) in PBS at 37°C with a molar excess of a small molecule thiol like NAC (e.g., 100 equivalents per antibody).[25]
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 3, 6, 9, 14, and 21 days), take aliquots and freeze at -80°C.[25]
-
Analysis: Thaw the samples and analyze by HPLC (e.g., HIC) or LC-MS to monitor the decrease in the average DAR over time, which indicates the transfer of the payload from the antibody to the small molecule thiol.[1][25]
Protocol 3: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This protocol is used to quantify the amount of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
Purified ADC sample
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column (e.g., Agilent AdvanceBio SEC 300Å)[13][16]
-
Mobile phase (e.g., phosphate (B84403) buffer with a salt, such as NaCl, to minimize non-specific interactions)[14][15]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration in the mobile phase.
-
Injection: Inject a defined volume of the ADC sample onto the column.
-
Chromatography: Run the isocratic method. Aggregates, being larger, will elute earlier than the monomeric ADC.
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Visualizations
Caption: Key stability and instability pathways for maleimide-based ADCs in vivo.
Caption: A logical workflow for troubleshooting common ADC stability issues.
Caption: Experimental workflow for assessing and improving ADC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 8. scite.ai [scite.ai]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. criver.com [criver.com]
- 18. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
reducing ADC heterogeneity with site-specific conjugation methods
Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) Development. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ADC heterogeneity, with a focus on reduction through site-specific conjugation methods.
Frequently Asked Questions (FAQs)
Q1: What is ADC heterogeneity and why is it a critical concern?
A1: ADC heterogeneity refers to the production of a mixture of ADC species during conjugation, which can vary in the number of drugs attached per antibody (Drug-to-Antibody Ratio or DAR) and the specific location of those drugs.[1][2][3] This is a major concern because a heterogeneous mixture can lead to an inconsistent product with unpredictable pharmacokinetics (PK), efficacy, and toxicity profiles.[1][4] For instance, species with a high DAR may clear from circulation too quickly, while those with a low DAR may lack potency.[4] This variability complicates manufacturing, characterization, and regulatory approval.[5][6]
Q2: How do site-specific conjugation methods reduce heterogeneity?
A2: Unlike traditional random conjugation methods that target numerous lysine (B10760008) or cysteine residues, site-specific methods attach the cytotoxic payload to predefined locations on the antibody.[7] This is achieved by leveraging techniques like engineering specific cysteine residues (e.g., THIOMABs), using enzymes like transglutaminase to target specific amino acid sequences, or incorporating unnatural amino acids.[][9] The result is a more homogeneous product with a well-defined DAR, which improves the therapeutic window, ensures manufacturing consistency, and simplifies analytical characterization.[][10]
Q3: What are the primary technologies for site-specific ADC conjugation?
A3: Several key technologies are employed for site-specific conjugation:
-
Engineered Cysteine Residues: This popular method involves introducing cysteine residues at specific, solvent-accessible sites on the antibody for precise drug attachment, often via thiol-maleimide chemistry.[][11]
-
Enzymatic Conjugation: Enzymes such as microbial transglutaminase (MTGase) or formylglycine-generating enzyme (FGE) are used to recognize specific peptide tags or sequences on the antibody and catalyze the attachment of a drug-linker.[9][12][13]
-
Unnatural Amino Acids (UAAs): An unnatural amino acid with a unique reactive handle (e.g., an azide (B81097) or alkyne for click chemistry) is incorporated into the antibody at a specific position during protein expression.[9] This allows for highly specific, bioorthogonal conjugation.
-
Glycan Remodeling: The conserved glycans on the antibody's Fc region can be enzymatically modified and used as a site for drug attachment.[10]
-
Affinity-Based Methods: These approaches use molecules like peptides or small protein domains that have a natural affinity for specific regions of an antibody (outside the antigen-binding site) to guide conjugation.[14]
Q4: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A4: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is considered a Critical Quality Attribute (CQA) because it profoundly impacts the ADC's stability, efficacy, pharmacokinetics, and toxicity.[1][3] A high DAR can lead to aggregation and rapid clearance, while a low DAR may result in insufficient potency.[4][] Site-specific methods enable precise control over the DAR, leading to a more consistent and optimized therapeutic product.[1][4]
Troubleshooting Guides
Troubleshooting Thiol-Maleimide Conjugation
This is one of the most common methods for cysteine-based site-specific conjugation.
Q: My conjugation yield is low. What are the common causes and solutions?
A: Low conjugation efficiency is a frequent issue. Below is a troubleshooting workflow to identify and resolve the root cause.
Detailed Explanation:
-
Thiol Availability: Cysteine thiols can re-oxidize to form disulfide bonds, which are unreactive with maleimides.[16] Ensure complete reduction using agents like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent to prevent it from competing with the antibody's thiols.[16][17] Including a chelating agent like EDTA can prevent metal-catalyzed oxidation.[16]
-
Maleimide Stability: Maleimide groups are susceptible to hydrolysis, especially at high pH, rendering them inactive. Always prepare maleimide-linker stocks fresh in an anhydrous solvent like DMSO and add them to the reaction buffer immediately before use.[16]
-
Reaction pH: The thiol-maleimide reaction is most efficient and specific at a pH of 6.5-7.5.[17][18] At lower pH, the reaction rate decreases significantly. At higher pH, the risk of side reactions with amines (e.g., lysine residues) and maleimide hydrolysis increases.[16][18]
-
Stoichiometry: An insufficient molar excess of the drug-linker can lead to incomplete conjugation. Optimization may be required to find the right balance, as a very large excess can increase the risk of aggregation.
Q: My ADC is unstable and shows payload loss. How can this be fixed?
A: This is a well-documented issue with traditional maleimide chemistry, primarily caused by a retro-Michael reaction where the thiosuccinimide linkage reverses, leading to payload deconjugation.[17][18][19] This instability can be exacerbated by exchange with serum proteins like albumin.[20][21]
Solutions:
-
Linker Hydrolysis: The thiosuccinimide ring can be hydrolyzed to a more stable maleamic acid derivative by incubating the ADC at a higher pH (e.g., pH 9) post-conjugation. However, this can risk other antibody modifications like deamidation.[17]
-
Next-Generation Maleimides: Use stabilized maleimide linkers. Technologies have been developed that either bridge the two sulfur atoms of a reduced disulfide bond (e.g., ThioBridge) or use self-hydrolyzing maleimides (e.g., DPR technology) to create a permanently stable bond, preventing the reverse reaction.[10][17][21]
Q: My ADC is aggregating after conjugation. What causes this and how can I prevent it?
A: Aggregation is often driven by the increased hydrophobicity of the ADC after the cytotoxic payload is attached.[22][23]
Causes & Solutions:
-
Payload Hydrophobicity: Highly hydrophobic payloads are a primary cause of aggregation.[22][23]
-
Solution: Introduce hydrophilic moieties, such as PEG chains, into the linker design to counteract the payload's hydrophobicity.[]
-
-
Process Conditions: Harsh conditions during conjugation or purification can denature the antibody.
-
Solution: Optimize the formulation by screening different buffers, pH levels, and excipients to enhance stability. Minimize exposure to organic solvents and high temperatures.[2]
-
-
High DAR: ADCs with a higher number of conjugated drugs are more prone to aggregation.
-
Solution: While site-specific methods control the DAR, ensure the chosen DAR (e.g., 2 or 4) is appropriate for the specific payload-linker-antibody combination to maintain stability.
-
Troubleshooting Enzymatic Conjugation
Q: My enzymatic conjugation reaction is inefficient or incomplete. How can I optimize it?
A: Enzymatic reactions are sensitive to conditions.
-
Enzyme/Substrate Concentrations: Ensure optimal ratios of enzyme to antibody and drug-linker to antibody. The reaction may stall if the enzyme becomes saturated or if substrate concentrations are too low.
-
Reaction Time and Temperature: Profile the reaction over time to determine when it reaches completion. Ensure the temperature is optimal for enzyme activity without causing antibody denaturation.
-
Buffer Conditions: Verify that the pH, ionic strength, and any required co-factors in the reaction buffer are optimal for the specific enzyme being used (e.g., transglutaminase).[12]
-
Antibody Accessibility: The engineered enzyme recognition site must be accessible. Poor accessibility can hinder the reaction. This is often addressed during the initial design and screening of conjugation sites.[13]
Quantitative Data Summary
The tables below summarize key data comparing different conjugation approaches.
Table 1: Comparison of Random vs. Site-Specific Conjugation Outcomes
| Parameter | Random Conjugation (Lysine/Cysteine) | Site-Specific Conjugation | Benefit of Site-Specific |
| Heterogeneity | High (mixture of DAR 0-8, positional isomers)[2][25] | Low (well-defined species, e.g., DAR2 or DAR4)[5] | Improved consistency, simpler analysis. |
| DAR Distribution | Broad, follows statistical distribution | Narrow, highly controlled | Predictable potency and PK profile. |
| Purity | Lower, requires extensive purification | Higher, simplified downstream processing | Reduced manufacturing complexity.[6] |
| Therapeutic Index | Narrower due to unpredictable PK/toxicity[9] | Wider and more predictable[11] | Enhanced safety and efficacy.[4] |
Table 2: Stability Comparison of Common Thiol-Reactive Linkers
| Linker Chemistry | Conjugation Reaction | Stability Issue | Mitigation Strategy & Result |
| Conventional Maleimide | Michael Addition | Reversible via retro-Michael reaction, leading to payload loss in plasma.[17][21] | Post-conjugation hydrolysis or use of stabilized maleimides improves stability significantly.[17][21] |
| Bridged Disulfide (e.g., ThioBridge) | Thiol-disulfide exchange and rearrangement | N/A - Forms a stable covalent bond. | Creates a stable, homogenous ADC by re-bridging the native interchain disulfides.[10] |
| Phenyloxadiazole Sulfone | Michael Addition-Elimination | N/A - Forms a stable covalent bond. | Shown to have improved stability in human plasma compared to maleimide conjugates at labile sites.[26] |
Experimental Protocols & Workflows
General Workflow for Site-Specific ADC Production
The diagram below outlines the typical manufacturing process for a site-specific ADC using an engineered cysteine.
Protocol 1: Site-Specific Conjugation via Engineered Cysteines (Thiol-Maleimide)
This is a generalized protocol and must be optimized for specific antibodies and drug-linkers.
-
Antibody Preparation & Reduction:
-
Dialyze the purified engineered antibody into a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Add a 10- to 50-fold molar excess of a reducing agent like TCEP.
-
Incubate at room temperature or 37°C for 1-3 hours to selectively reduce the engineered cysteine residues.[9]
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-activated drug-linker in an anhydrous organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This should be done immediately before use to prevent hydrolysis.[16]
-
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the reduced antibody solution. A 5- to 20-fold molar excess of the drug-linker over available thiol groups is common.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C, protected from light.
-
-
Quenching:
-
Stop the reaction by adding a 3-fold molar excess of a quenching agent like N-acetylcysteine to react with any excess drug-linker. Incubate for 20 minutes.
-
-
Purification:
-
Remove unreacted drug-linker, quenching agent, and potential aggregates using methods like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
For further purification and separation of different DAR species if needed, Hydrophobic Interaction Chromatography (HIC) can be used.[5]
-
-
Final Formulation:
-
Exchange the purified ADC into its final formulation buffer using TFF or dialysis.
-
Sterile filter and store at the recommended temperature (typically 2-8°C).
-
Protocol 2: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR and drug load distribution for site-specific ADCs.[5] It separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
-
Chromatography Conditions:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, often with 5-10% isopropanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Gradient Elution:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample.
-
Run a linear gradient from high salt (100% A) to low salt (100% B) over 20-30 minutes. The more hydrophobic, higher-DAR species will elute later as the salt concentration decreases.[3]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area of all species)
-
References
- 1. biocompare.com [biocompare.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Challenges and best practices for developing Antibody-Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. synaffix.com [synaffix.com]
- 14. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 19. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 23. pubs.acs.org [pubs.acs.org]
- 25. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Off-Target Cleavage of Protease-Sensitive Linkers
Welcome to the technical support center for troubleshooting off-target cleavage of protease-sensitive linkers. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature cleavage of my protease-sensitive linker in circulation?
A1: Premature cleavage of protease-sensitive linkers, particularly in the context of antibody-drug conjugates (ADCs), is a significant concern that can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] The primary cause is the susceptibility of the linker to unintended proteases present in the bloodstream.[3] For instance, the commonly used valine-citrulline (Val-Cit) linker is not only cleaved by its target lysosomal protease, Cathepsin B, within tumor cells but can also be cleaved by other proteases found in circulation.[2][4]
Key proteases responsible for off-target cleavage include:
-
Neutrophil elastase: This serine protease, found in neutrophils, has been shown to readily cleave Val-Cit linkers, potentially leading to myelosuppression.[3][5]
-
Carboxylesterase 1c (Ces1c): In preclinical mouse models, this enzyme can cause significant instability of Val-Cit linkers, complicating the evaluation of ADC efficacy.[3][5]
-
Other cathepsins: While Cathepsin B is often the target, other cathepsins like K and L, which can be present in normal tissues, may also cleave the linker, contributing to off-target effects.[2]
Q2: My ADC with a Val-Cit linker shows instability in mouse plasma. What is the likely cause and how can I address this in my preclinical studies?
A2: The instability of Val-Cit linkers in mouse plasma is a well-documented issue primarily caused by the activity of a specific mouse carboxylesterase, Ces1c.[3][5] This can lead to premature drug release and complicates the interpretation of preclinical efficacy and toxicity data.
To address this, you can consider the following approaches:
-
Use Ces1c knockout mice: Conducting studies in transgenic mice lacking the Ces1c gene will provide a more accurate assessment of the linker's stability and the ADC's performance in a system that better mimics human plasma, where this specific enzyme is not a major concern.[5]
-
Employ a different linker: Consider using a linker that is less susceptible to Ces1c cleavage. For example, a valine-alanine (Val-Ala) linker has demonstrated improved stability in mouse plasma compared to Val-Cit.[6]
-
Modify the linker design: Incorporating a steric blocker, such as a β-glucuronide moiety, onto the linker can protect it from premature cleavage by circulating proteases.[5]
Q3: How can I improve the specificity of my protease-sensitive linker to minimize off-target cleavage?
A3: Enhancing the specificity of your linker is crucial for a wider therapeutic window. Here are some strategies to consider:
-
Optimize the peptide sequence: While Val-Cit is common, exploring other dipeptide sequences can yield linkers with greater specificity for tumor-associated proteases. For instance, linkers based on cyclobutane-1,1-dicarboxamide (B1604724) (cBu) have shown increased dependence on Cathepsin B, with over 75% of drug release inhibited by a Cathepsin B inhibitor.[2][6]
-
Utilize novel enzyme-cleavable linkers: Investigate linkers that are substrates for enzymes overexpressed in the tumor microenvironment but less abundant in circulation. Examples include linkers sensitive to β-glucuronidase or β-galactosidase.[1][2]
-
Site-specific conjugation: The site of conjugation on the antibody can influence linker stability. Conjugation at partially solvent-accessible sites within a positively charged environment may promote stabilizing hydrolysis of certain linker components.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of free payload detected in plasma shortly after ADC administration. | Premature linker cleavage by circulating proteases. | 1. Perform an in vitro plasma stability assay to confirm linker instability. 2. Analyze the amino acid sequence of your linker for known off-target protease recognition sites. 3. Consider redesigning the linker with a more specific peptide sequence (e.g., Val-Ala) or incorporating a steric shield.[6] |
| Inconsistent results between in vitro and in vivo studies. | Species-specific differences in plasma proteases (e.g., Ces1c in mice). | 1. If using a mouse model, test your ADC in Ces1c knockout mice.[5] 2. Conduct in vitro plasma stability assays using plasma from different species (human, mouse, rat) to assess cross-species variability.[7] |
| ADC shows efficacy but is accompanied by significant off-target toxicity (e.g., neutropenia). | Cleavage by proteases expressed in healthy tissues, such as neutrophil elastase.[5] | 1. Evaluate the susceptibility of your linker to neutrophil elastase in vitro. 2. Explore alternative linker chemistries that are resistant to this protease. 3. Consider a non-cleavable linker if the target antigen internalizes efficiently.[4] |
| Low or no payload release at the target site. | The target protease is not sufficiently expressed or active in the tumor microenvironment. | 1. Confirm the expression levels of the target protease in your tumor model. 2. Perform a protease activity assay using tumor lysates to verify enzymatic activity. 3. If protease levels are low, consider a different cleavable linker targeting a more abundant enzyme or an alternative release mechanism (e.g., acid-sensitive linker).[4] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of payload deconjugation in plasma from various species.[7]
Methodology:
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
-
Incubation:
-
Spike the ADC into the plasma at a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Sample Processing and Analysis:
-
Process the samples to separate the ADC, free payload, and total antibody.
-
Quantify the different components using methods like ELISA or LC-MS/MS.[7]
-
Protocol 2: Quantification of Intact ADC by ELISA
Objective: To measure the concentration of the intact, drug-conjugated antibody in plasma samples over time.[8]
Methodology:
-
Plate Coating:
-
Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.
-
Incubate and wash to remove unbound antigen.
-
-
Sample Incubation:
-
Add plasma samples (collected at different time points from an in vivo study) to the wells.
-
Incubate to allow the ADC to bind to the coated antigen.
-
-
Detection:
-
Use a secondary antibody that specifically recognizes the payload component of the ADC. This antibody should be conjugated to a reporter enzyme (e.g., HRP).
-
Add a substrate for the reporter enzyme and measure the resulting signal.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the intact ADC to determine the concentration in the plasma samples.
-
Protocol 3: Quantification of Free Payload by LC-MS/MS
Objective: To measure the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[8]
Methodology:
-
Sample Preparation:
-
To plasma samples, add an organic solvent like acetonitrile (B52724) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant, which contains the small-molecule free payload.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the supernatant into an LC system.
-
The free payload is separated from other small molecules based on its physicochemical properties as it passes through a chromatography column.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into a mass spectrometer.
-
The payload is ionized, and specific parent-daughter ion transitions are monitored for highly selective and sensitive quantification.
-
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate and the pathway of off-target cleavage.
Caption: Experimental workflow for assessing ADC linker stability.
Caption: Troubleshooting decision tree for off-target linker cleavage.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Stability of Mal-PEG8-Val-Ala-PABC and MC-Val-Cit-PABC ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability in circulation and the efficiency of payload release within target tumor cells. This guide provides an objective comparison of two prominent cathepsin B-cleavable linkers: Mal-PEG8-Val-Ala-PABC and MC-Val-Cit-PABC, supported by experimental data and detailed methodologies.
Executive Summary
Both this compound and MC-Val-Cit-PABC are protease-cleavable linkers designed to release a therapeutic payload upon internalization into target cells and subsequent cleavage by the lysosomal enzyme cathepsin B. The core of their similarity lies in the Valine-PABC motif, which is recognized by this protease. However, key differences in their dipeptide composition (Alanine vs. Citrulline) and spacer chemistry (PEG8 vs. Caproyl) lead to distinct physicochemical properties and stability profiles.
The this compound linker is characterized by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a Val-Ala dipeptide. The Val-Ala component is known to be less hydrophobic compared to Val-Cit, which can mitigate aggregation issues, particularly with high drug-to-antibody ratios (DARs)[1][]. The PEG spacer further enhances the hydrophilicity of the overall linker construct.
Conversely, the MC-Val-Cit-PABC linker, a widely used and clinically validated linker, incorporates a maleimidocaproyl (MC) spacer and the Val-Cit dipeptide. While demonstrating good plasma stability and efficient cleavage by cathepsin B, the Val-Cit moiety is more hydrophobic and has been shown to be susceptible to premature cleavage by other enzymes, such as the mouse-specific carboxylesterase Ces1c and human neutrophil elastase, which can lead to off-target toxicities[3][4].
This guide will delve into the quantitative comparison of their stability, provide detailed experimental protocols for assessment, and visualize the underlying mechanisms and workflows.
Data Presentation: Quantitative Comparison of Linker Properties
The following table summarizes the key performance characteristics of this compound and MC-Val-Cit-PABC based on available experimental data.
| Property | This compound | MC-Val-Cit-PABC | References |
| Cleavage Enzyme | Cathepsin B | Cathepsin B, Cathepsin L, Cathepsin S, Cathepsin F | [5] |
| Relative Cathepsin B Cleavage Rate | ~50% of Val-Cit rate | Baseline | [3] |
| Plasma Stability (Human) | Generally stable | Good stability | [1][4] |
| Susceptibility to Premature Cleavage | Less susceptible | Susceptible to mouse carboxylesterase Ces1c and human neutrophil elastase | [3][4] |
| Hydrophobicity | Lower | Higher | [1] |
| Aggregation Tendency at High DAR | Lower (allows for DAR up to 7.4 with limited aggregation) | Higher (difficult to achieve high DAR without aggregation) | [1] |
Mandatory Visualization
Signaling Pathways and Cleavage Mechanisms
The cleavage of both linkers is initiated by the lysosomal protease Cathepsin B, which recognizes and hydrolyzes the amide bond of the dipeptide. This is followed by a self-immolative cascade of the PABC spacer to release the active drug.
Caption: Cathepsin B-mediated cleavage mechanism of Val-Ala/Val-Cit-PABC linkers.
Experimental Workflows
The stability of these linkers is primarily assessed through in vitro plasma stability and lysosomal cleavage assays. The following diagram illustrates a typical experimental workflow for these assessments.
Caption: General experimental workflow for assessing ADC linker stability.
Experimental Protocols
In Vitro Plasma Stability Assay (LC-MS Based)
Objective: To determine the stability of the ADC and quantify the amount of released payload in human plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC) stock solution (e.g., 1 mg/mL in PBS)
-
Human plasma (anticoagulant-treated, e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
ADC Incubation: Dilute the ADC stock solution to a final concentration of 100 µg/mL in pre-warmed human plasma at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 2, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation:
-
Immediately after collection, add 3 volumes of ice-cold quenching solution to the plasma aliquot to precipitate proteins and stop any enzymatic reactions.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Separately, an immunocapture method can be used to isolate the ADC from the plasma at each time point, followed by analysis (e.g., hydrophobic interaction chromatography or mass spectrometry) to determine the average drug-to-antibody ratio (DAR) and the percentage of intact ADC remaining[6][7].
-
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To measure the rate of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC with a cleavable linker (e.g., 1 mg/mL stock solution)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5[3].
-
Quenching solution (e.g., acetonitrile)
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant human cathepsin B in the assay buffer for 15 minutes at 37°C to ensure its activity.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final ADC concentration of approximately 1 µM.
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture to a final enzyme concentration of around 20 nM[5].
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding an equal volume of quenching solution.
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload from the intact ADC and other reaction components.
-
The percentage of payload release at each time point can be calculated by comparing the peak area of the released payload to the total peak area of all payload-containing species.
-
Conclusion
The choice between this compound and MC-Val-Cit-PABC linkers depends on the specific requirements of the ADC being developed. The this compound linker offers advantages in terms of reduced hydrophobicity and lower potential for aggregation, making it a compelling option for ADCs with hydrophobic payloads or those requiring high DARs[1]. Its potentially lower susceptibility to premature cleavage by non-target proteases may also contribute to an improved safety profile.
The MC-Val-Cit-PABC linker, on the other hand, is a well-established and clinically validated linker with a proven track record. Its faster cleavage rate by cathepsin B might be advantageous in certain therapeutic contexts[3]. However, its higher hydrophobicity and known susceptibility to off-target cleavage are important considerations during preclinical and clinical development[3][4].
Ultimately, the selection of the optimal linker requires careful evaluation of the stability, efficacy, and safety profiles of the ADC as a whole, using rigorous experimental methodologies as outlined in this guide.
References
- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Guide to Mass Spectrometry Analysis of Mal-PEG8-Val-Ala-PABC Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of antibody-drug conjugates (ADCs) featuring the Mal-PEG8-Val-Ala-PABC linker. It compares this linker to viable alternatives and presents supporting experimental data and protocols for researchers in drug development.
Performance Comparison: this compound vs. Alternatives
The this compound linker is a popular choice in ADC development, prized for its cleavable dipeptide (Val-Ala) that is susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[1] The maleimide (B117702) (Mal) group facilitates conjugation to cysteine residues on the antibody, the PEG8 spacer enhances solubility, and the PABC (p-aminobenzyloxycarbonyl) group acts as a self-immolative spacer.
When compared to the widely used Val-Cit (valine-citrulline) linker, the Val-Ala linker has demonstrated some advantages. Notably, Val-Ala linkers can be less hydrophobic, which may lead to reduced aggregation of the ADC, especially at higher drug-to-antibody ratios (DAR).[1] While Val-Cit has a longer history in clinical applications, Val-Ala presents a strong alternative for novel ADC constructs, particularly those with hydrophobic payloads or requiring high drug loading.[1]
| Linker Type | Key Characteristics | Reported Average DAR | Mass Spectrometry Approach | Reference |
| Val-Ala-PEG8 | Cleavable dipeptide, PEG spacer for improved hydrophilicity. | 8 | Digestion-Free Middle-Down Mass Spectrometry | [2] |
| Val-Cit | Widely used cleavable dipeptide, extensive clinical data. | 3.9 ± 0.1 | Native Mass Spectrometry | [3] |
| **Non-cleavable (e.g., SMCC) ** | Relies on antibody degradation for payload release, generally more stable in circulation. | 3.46 | Native LC-MS | [4] |
Experimental Protocols
Accurate characterization of ADCs by mass spectrometry is critical for determining key quality attributes such as DAR, drug load distribution, and conjugation site. Below are detailed protocols for common mass spectrometry techniques used in the analysis of this compound conjugates.
Native LC-MS for Intact ADC Analysis
This method allows for the determination of the DAR and the distribution of different drug-loaded species under non-denaturing conditions, preserving the ADC's native structure.
Sample Preparation:
-
If necessary, deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F) to reduce heterogeneity and simplify the mass spectrum.
-
Perform a buffer exchange into a volatile ammonium (B1175870) acetate (B1210297) buffer (e.g., 100-200 mM, pH 7.0) using a desalting column.
-
The typical final concentration of the ADC solution for analysis is around 1-5 µM.
Liquid Chromatography (LC) Conditions:
-
Column: Size-exclusion chromatography (SEC) column suitable for native protein separations.
-
Mobile Phase: Isocratic elution with ammonium acetate (e.g., 50-150 mM).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
Mass Spectrometry (MS) Conditions (Orbitrap or Q-TOF):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: Maintained at a low temperature (e.g., 100-150 °C) to preserve the native structure.
-
Desolvation Gas Flow and Temperature: Optimized to maintain non-covalent interactions (e.g., 750 L/h and 450 °C).[3]
-
Mass Range: Set to acquire data over a wide m/z range (e.g., 1000-10,000 m/z) to detect the multiply charged ions of the intact ADC.[5]
-
Data Analysis: Deconvolution of the resulting mass spectrum is performed to determine the masses of the different DAR species and calculate the average DAR.
Middle-Down LC-MS for Subunit Analysis
This approach involves digesting the ADC into its light and heavy chain subunits, allowing for more detailed characterization of drug conjugation on each chain.
Sample Preparation:
-
Reduce the interchain disulfide bonds of the ADC using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
The reduction is typically carried out at 37 °C for 30 minutes.
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase column (e.g., C4 or C8) suitable for protein separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase is used to elute the light and heavy chains.
Mass Spectrometry (MS) Conditions:
-
Fragmentation: Higher-energy collisional dissociation (HCD), electron-transfer dissociation (ETD), or ultraviolet photodissociation (UVPD) can be used to fragment the subunits and localize the conjugation site.[6][7]
-
Data Analysis: The resulting fragment ions are analyzed to confirm the amino acid sequence and pinpoint the location of the linker-payload on the light and heavy chains.
Visualizing the Analysis
To better understand the processes and molecules involved, the following diagrams illustrate the experimental workflow, the structure of the ADC conjugate, and the cleavage mechanism.
Caption: Experimental workflow for mass spectrometry analysis of ADCs.
Caption: Structure of a this compound ADC.
Caption: Enzymatic cleavage of the Val-Ala linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Digestion-Free Middle-Down Mass Spectrometry Method for Absolute Quantification of Conjugated Payload from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. adcreview.com [adcreview.com]
- 7. Comprehensive Middle-Down Mass Spectrometry Characterization of an Antibody-Drug Conjugate by Combined Ion Activation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Drug Release from PABC Spacers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection and validation of a linker system are critical for the efficacy and safety of antibody-drug conjugates (ADCs). The p-aminobenzyloxycarbonyl (PABC) spacer is a widely utilized self-immolative linker, designed to release its payload upon enzymatic cleavage of a linked trigger, such as a valine-citrulline (Val-Cit) dipeptide. This guide provides an objective comparison of the PABC spacer's performance with an alternative linker system, supported by experimental data, and offers detailed protocols for validation.
Comparative Analysis of Linker Performance
The stability of the linker in plasma is a crucial factor in the therapeutic window of an ADC, preventing premature drug release and off-target toxicity. The following table summarizes quantitative data on the plasma stability of a Val-Cit-PABC linker compared to a β-glucuronide linker, another enzymatically-cleavable system. It is important to note that direct head-to-head comparisons of release kinetics under identical enzymatic conditions are limited in publicly available literature.
| Linker Type | Trigger Mechanism | Drug-Linker Analyzed | Plasma Type | Stability Metric | Result | Reference |
| Val-Cit-PABC | Cathepsin B cleavage | Trastuzumab-vc-MMAE | Human | % Intact ADC after 7 days | ~85% | [1] |
| Val-Cit-PABC | Cathepsin B cleavage | Trastuzumab-vc-MMAE | Rat | % Intact ADC after 7 days | ~20% payload loss | [1] |
| β-Glucuronide | β-glucuronidase cleavage | cAC10-glucuronide-MMAF | Rat | Half-life (t½) | 81 days |
Note: The data presented is compiled from different studies and experimental conditions may vary. The Val-Cit-PABC data shows the percentage of intact ADC remaining after a specific period, while the β-glucuronide linker data provides an extrapolated half-life. This highlights the high stability of the β-glucuronide linker in rat plasma. The difference in stability of the Val-Cit-PABC linker between human and rat plasma is a known species-specific effect.
Experimental Protocols
Validating the drug release kinetics from a PABC spacer is essential to ensure its intended function. The following are detailed methodologies for key experiments.
Cathepsin B-Mediated Cleavage Assay
This in vitro assay simulates the lysosomal environment where the Val-Cit-PABC linker is designed to be cleaved.
Objective: To determine the rate and extent of drug release from an ADC in the presence of Cathepsin B.
Materials:
-
ADC with Val-Cit-PABC linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard
-
96-well microplate
-
Incubator shaker
-
HPLC-MS system
Protocol:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Activate Cathepsin B according to the manufacturer's instructions.
-
In a 96-well plate, add the ADC to the Assay Buffer to a final concentration of 1-10 µM.
-
Initiate the reaction by adding activated Cathepsin B to a final concentration of 100-200 nM.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by adding an equal volume of ice-cold Quenching Solution to the wells.
-
Centrifuge the plate to pellet any precipitated protein.
-
Analyze the supernatant by HPLC-MS to quantify the released payload.
HPLC Analysis of Payload Release
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying the released payload from the ADC.
Objective: To separate and quantify the free payload from the intact ADC and other reaction components.
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Detector: UV detector at a wavelength appropriate for the payload, followed by a mass spectrometer.
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Analysis: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of the payload and the internal standard.
Data Analysis:
-
Generate a standard curve of the free payload of known concentrations.
-
Integrate the peak areas of the payload and the internal standard in the chromatograms from the cleavage assay samples.
-
Calculate the concentration of the released payload at each time point using the standard curve.
-
Plot the concentration of released payload versus time to determine the release kinetics.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for validating drug release kinetics from a PABC spacer.
Caption: Experimental workflow for validating PABC spacer drug release kinetics.
Signaling Pathway of PABC Spacer Cleavage
The following diagram illustrates the signaling pathway of drug release from a Val-Cit-PABC linker system.
References
A Comparative Guide to Val-Ala-PABC and Val-Cit-PABC Linker Technologies in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the development of effective and safe antibody-drug conjugates (ADCs). Among the most prevalent classes of cleavable linkers are those based on dipeptides, designed for enzymatic cleavage within the lysosomal compartment of target cancer cells. This guide provides an objective, data-driven comparison of two leading dipeptide linkers: valine-alanine-p-aminobenzylcarbamate (Val-Ala-PABC) and valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC).
Mechanism of Payload Release: A Shared Strategy
Both Val-Ala-PABC and Val-Cit-PABC linkers operate on a similar principle of targeted payload delivery. Following the binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the dipeptide linker by proteases, most notably Cathepsin B.[1][2] This enzymatic cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of the cytotoxic payload in its active form within the cancer cell.[2]
Quantitative Comparison of Linker Performance
The choice between Val-Ala and Val-Cit linkers can significantly impact the physicochemical properties, stability, and overall therapeutic index of an ADC. The following tables summarize key quantitative data comparing their performance.
Table 1: Cathepsin B-Mediated Cleavage of Val-Ala and Val-Cit Linkers
| Linker | Relative Cleavage Rate (vs. Val-Cit) | Notes |
| Val-Cit | Baseline | Considered the benchmark for efficient cleavage.[2] |
| Val-Ala | ~50% | Effectively cleaved, albeit at a slower rate than Val-Cit.[2] |
Table 2: Physicochemical Properties and Plasma Stability
| Parameter | Val-Cit Linker | Val-Ala Linker | Species | Reference |
| Aggregation (High DAR) | Prone to precipitation and aggregation | Allows for DAR up to 7.4 with <10% aggregation.[3] | N/A | [3] |
| Plasma Half-life | ~2 days | Not explicitly stated for direct comparison | Mouse | [4] |
| Plasma Stability | Hydrolyzed within 1 hour in mouse plasma | Hydrolyzed within 1 hour in mouse plasma | Mouse | [1] |
| Plasma Stability | >95% payload loss after 14 days in mouse plasma | Not explicitly stated for direct comparison | Mouse | [1] |
| Human Plasma Stability | Half-life of 230 days | Not explicitly stated for direct comparison | Human | [4] |
Table 3: In Vitro Cytotoxicity (IC50) of ADCs
| Cell Line | Val-Cit Linker ADC (IC50) | Val-Ala Linker ADC (IC50) | Other Linker ADC (IC50) | Reference |
| HER2+ | 14.3 pmol/L | - | 8.8 pmol/L (β-galactosidase linker) | [1] |
| HER2+ | - | 92 pmol/L | 609 pmol/L (non-cleavable) | [1] |
| EBC-1 | 0.03 nM | 0.02 nM | - | [5] |
| HT-29 | >60 nM | >60 nM | - | [5] |
| HCC827 | >60 nM | >60 nM | - | [5] |
| BT-20 | >60 nM | >60 nM | - | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC linker technologies.
Cathepsin B Cleavage Assay
This in vitro assay is designed to quantify the rate of linker cleavage by the lysosomal protease Cathepsin B.
Materials:
-
ADC with Val-Ala-PABC or Val-Cit-PABC linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)
-
Quenching solution (e.g., 2% formic acid)
-
HPLC or LC-MS system
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer to ensure optimal activity.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 100 µg/mL) with the pre-warmed assay buffer.[1]
-
Initiate Reaction: Add activated Cathepsin B (e.g., final concentration of 1 µM) to the ADC solution to start the cleavage reaction.[1]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add the quenching solution to stop the reaction.[1]
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and/or the remaining intact ADC.
-
Data Analysis: Plot the concentration of the released payload or the percentage of cleaved ADC against time to determine the cleavage rate.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma to predict its in vivo stability.
Materials:
-
ADC with Val-Ala-PABC or Val-Cit-PABC linker
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for a specified period (e.g., up to 7 days).
-
Sample Collection: At various time points, collect aliquots of the plasma-ADC mixture.
-
Sample Preparation:
-
To measure released payload: Precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant.
-
To measure intact ADC and average Drug-to-Antibody Ratio (DAR): Use affinity capture (e.g., Protein A/G beads) to isolate the ADC from the plasma.
-
-
Analysis: Analyze the samples using an appropriate LC-MS method to quantify the concentration of the released payload or determine the change in the average DAR over time. A decrease in DAR indicates linker cleavage.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the plasma stability profile.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cell-killing potency of an ADC.
Materials:
-
Cancer cell lines with varying antigen expression
-
ADC with Val-Ala-PABC or Val-Cit-PABC linker
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-96 hours).
-
MTT Addition: Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[1]
Visualizing the Pathways and Workflows
To further elucidate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Payload release mechanism for Val-Ala/Val-Cit-PABC linkers.
Caption: Experimental workflow for the Cathepsin B cleavage assay.
Concluding Remarks
The decision between Val-Ala-PABC and Val-Cit-PABC linkers is a critical step in ADC design and should be guided by the specific characteristics of the antibody, the physicochemical properties of the payload, and the desired therapeutic profile.
The Val-Cit linker is a well-established and clinically validated option, often considered the industry standard.[1] It exhibits efficient cleavage by Cathepsin B, leading to effective payload release.
The Val-Ala linker presents a compelling alternative, particularly when developing ADCs with hydrophobic payloads or when aiming for a high drug-to-antibody ratio.[3] Its lower hydrophobicity can mitigate issues with aggregation, potentially leading to improved manufacturing feasibility and a more favorable safety profile.[3][] However, the cleavage of the Val-Ala linker by Cathepsin B is reported to be slower than that of the Val-Cit linker.[2]
Ultimately, empirical testing of both linker types with the specific ADC components is crucial for selecting the optimal linker to maximize the therapeutic potential and achieve the desired balance of stability, efficacy, and safety.
References
Assessing the Bystander Effect of Mal-PEG8-Val-Ala-PABC Linked Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells, thereby overcoming tumor heterogeneity. This guide provides a comprehensive comparison of the bystander effect of drugs linked via the Mal-PEG8-Val-Ala-PABC linker, supported by experimental data from analogous systems, and detailed methodologies for its assessment.
The Mechanism of Bystander Killing with this compound Linkers
The bystander effect of an ADC with a this compound linker is initiated upon internalization of the ADC into an antigen-positive (Ag+) tumor cell. The linker's design is crucial for this process. The maleimide (B117702) (Mal) group allows for stable conjugation to the antibody. The polyethylene (B3416737) glycol (PEG8) spacer enhances hydrophilicity, which can improve the ADC's pharmacokinetic properties.[1]
Upon internalization and trafficking to the lysosome, the dipeptide Val-Ala is cleaved by lysosomal proteases like Cathepsin B.[] This cleavage triggers the self-immolation of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the unmodified cytotoxic payload in the intracellular space.[3] If the payload is membrane-permeable, it can then diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by neighboring antigen-negative (Ag-) cells, inducing their apoptosis.[4][5]
dot
Caption: Mechanism of the bystander effect for a this compound linked drug.
Comparative Performance of ADC Payloads
The choice of payload is a critical determinant of the bystander effect's potency. The key characteristic is the payload's ability to cross cell membranes. The following table compares commonly used payloads, with data extrapolated for a this compound linker system.
| Feature | This compound-MMAE | Alternative 1: vc-MMAF | Alternative 2: SMCC-DM1 | Alternative 3: T-DXd (Deruxtecan) |
| Linker Type | Cleavable (Val-Ala) | Cleavable (Val-Cit) | Non-cleavable (Thioether) | Cleavable (GGFG) |
| Payload Permeability | High (Hydrophobic, Neutral) | Low (Charged) | Low (Released as charged conjugate) | High |
| Bystander Effect | Potent | Minimal to None | None | Potent |
| Supporting Evidence | The lipophilic nature of MMAE allows it to diffuse across cell membranes, a key requirement for the bystander effect.[5] | MMAF is negatively charged, which limits its ability to cross cell membranes and exert a bystander effect.[4] | The payload is released with a linker remnant and an amino acid, which is charged and cannot efficiently cross cell membranes.[4] | Payloads like deruxtecan (B607063) are highly membrane-permeable and have demonstrated significant bystander killing.[4] |
Experimental Protocols for Validating the Bystander Effect
To quantitatively assess the bystander effect of an ADC, a series of in vitro and in vivo experiments are essential.
In Vitro Co-Culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[4]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[4] To distinguish between the two cell lines, the Ag- cell line can be engineered to express a fluorescent protein like GFP.
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[4] An isotype control ADC should be included.
-
Viability Assessment: After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population. This can be done by flow cytometry (gating on the fluorescent Ag- cells) or high-content imaging.
-
Data Analysis: The bystander effect is quantified by the reduction in viability of the Ag- cells in the co-culture with Ag+ cells compared to the Ag- monoculture at the same ADC concentration.
dot
Caption: Workflow for an in vitro co-culture bystander assay.
In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[4]
Methodology:
-
Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[4] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC, an isotype control ADC, and a vehicle control to different groups of mice, typically via intravenous injection.
-
Tumor Monitoring: Monitor tumor growth over time using calipers. If the Ag- cells are luciferase-labeled, their viability can be monitored using in vivo bioluminescence imaging.
-
Data Analysis: A significant inhibition of tumor growth in the admixed model compared to what would be expected from the killing of only the Ag+ population indicates a potent bystander effect.
Quantitative Data Summary (Representative)
While specific data for a this compound linked drug is not publicly available, the following table presents representative data for a similar ADC, Trastuzumab-vc-MMAE, to illustrate the expected outcomes.
| Assay | Cell Lines | ADC Concentration | Result |
| In Vitro Monoculture | N87 (HER2+) | 1 µg/mL | >95% cell death |
| MCF7 (HER2-) | 1 µg/mL | <10% cell death | |
| In Vitro Co-culture (1:1) | N87 + MCF7-GFP | 1 µg/mL | ~70% reduction in MCF7-GFP viability |
| In Vivo Admixed Xenograft | N87 + MCF7-luc | 3 mg/kg | Significant tumor growth inhibition compared to controls |
Note: These are illustrative data based on published studies of similar ADCs and may not be directly representative of a this compound linked drug.
Conclusion
The this compound linker, when combined with a membrane-permeable payload like MMAE, is designed to elicit a potent bystander effect. This is due to its cleavable dipeptide and self-immolative spacer that ensure the release of an unmodified, active payload. The inclusion of a PEG8 spacer is intended to improve the ADC's pharmacological properties, which may contribute to enhanced payload delivery to the tumor. Rigorous in vitro and in vivo testing, as outlined in this guide, is essential to fully characterize and quantify the bystander killing capacity of any novel ADC utilizing this linker technology. The comparative data presented herein underscores the importance of both the linker and the payload in mediating this crucial anti-tumor mechanism.
References
A Comparative Guide to HPLC Methods for Quantifying ADC Conjugation and Stability
The development and quality control of Antibody-Drug Conjugates (ADCs) rely on robust analytical methods to ensure their efficacy and safety. Key quality attributes that require precise measurement are the extent of drug conjugation, typically expressed as the Drug-to-Antibody Ratio (DAR), and the physical stability of the molecule, primarily monitored by the presence of aggregates and fragments. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these assessments, with several modes being routinely employed.
This guide provides a detailed comparison of the most common HPLC methods used for ADC analysis: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase (RP) HPLC, and Size Exclusion Chromatography (SEC). It offers an objective look at their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of HPLC Methods for ADC Analysis
Each HPLC method separates molecules based on different physicochemical properties, making them suitable for analyzing distinct ADC characteristics. The choice of method depends on the specific quality attribute being investigated and the nature of the ADC itself.
| Method | Principle of Separation | Primary Application for ADCs | Sample Conditions | Key Information Provided | Advantages | Limitations |
| HIC-HPLC | Hydrophobicity | Drug-to-Antibody Ratio (DAR) and Drug Load Distribution.[1] | Native (Non-denaturing).[2][3] | Separation of species with different numbers of conjugated drugs.[4] | Preserves the native ADC structure and activity.[1] | Mobile phases with high salt concentrations are often incompatible with Mass Spectrometry (MS). |
| RP-HPLC | Hydrophobicity | DAR of reduced or intact ADCs, impurity profiling.[5][6] | Denaturing (organic solvents, low pH).[1] | Separation of light/heavy chains with varying drug loads.[7][8] | High resolution and direct compatibility with MS.[7] | Denaturing conditions can alter the molecule's structure.[1] Not ideal for resolving heterogeneous, lysine-linked ADCs.[9] |
| SEC-HPLC | Size (Hydrodynamic Radius) | Quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).[10][11] | Native (Aqueous mobile phase).[12] | Purity assessment based on size variants. | Gentle, non-interactive method that preserves the native state.[12] | Potential for non-specific hydrophobic interactions between ADCs and the column matrix, which may require method optimization.[10][13] |
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates molecules based on their surface hydrophobicity. Since the cytotoxic drugs (payloads) conjugated to the antibody are typically hydrophobic, HIC can effectively resolve ADC species with different numbers of attached drugs.[14] This makes it the gold standard for determining the drug load distribution and calculating the average DAR under native conditions.[15]
Experimental Protocol: HIC-HPLC for DAR Analysis
| Parameter | Condition | Purpose |
| Column | e.g., Butyl-NPR, MAbPac HIC | Stationary phase with moderate hydrophobicity for protein interaction.[14][16] |
| Mobile Phase A | 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 | High salt concentration to promote hydrophobic interaction and binding to the column.[16] |
| Mobile Phase B | 20 mM Sodium Phosphate, pH 7.0 | Low salt concentration to elute the bound ADC species. |
| Gradient | Linear gradient from 0% to 100% B over 20-30 minutes | A decreasing salt gradient reduces hydrophobicity, eluting species with higher drug loads (more hydrophobic) later. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 280 nm | Standard wavelength for protein detection. |
| Temperature | 25 °C | Ambient temperature is typically sufficient. |
Experimental Workflow: HIC-HPLC
Caption: Workflow for ADC DAR analysis using HIC-HPLC.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is another powerful technique that separates molecules based on hydrophobicity. However, it uses a non-polar stationary phase and a polar, organic mobile phase, which denatures the protein.[1] For ADCs, RP-HPLC is often used after a reduction step to separate the light and heavy chains. The retention time of each chain increases with the number of conjugated drugs, allowing for DAR calculation.[7] This method is highly sensitive and compatible with MS, which can confirm the identity of each peak.[7]
Experimental Protocol: RP-HPLC for Reduced ADC Analysis
| Parameter | Condition | Purpose |
| Sample Prep | Incubate ADC with a reducing agent (e.g., DTT) at 37°C for 15-30 min.[7] | Reduce interchain disulfide bonds to separate heavy and light chains. |
| Column | e.g., ZORBAX RRHD SB300-C8, PLRP-S | C8 or polymeric stationary phases are suitable for large protein fragments.[7][8] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous phase with an ion-pairing agent to improve peak shape.[17] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic phase to elute the hydrophobic chains.[17] |
| Gradient | Shallow linear gradient, e.g., 30% to 45% B over 20 minutes | An increasing organic solvent concentration elutes the more hydrophobic, drug-loaded chains.[7] |
| Flow Rate | 0.5 mL/min | A slower flow rate can improve resolution.[17] |
| Detection | UV at 280 nm (and/or MS) | UV for quantification, MS for identification. |
| Temperature | 75-80 °C | Elevated temperatures can improve peak shape and resolution for large proteins. |
Experimental Workflow: RP-HPLC
Caption: Workflow for reduced ADC analysis using RP-HPLC.
Size Exclusion Chromatography (SEC-HPLC)
SEC is the primary method for monitoring the physical stability of ADCs by separating molecules based on their size in solution.[11] It is used to quantify aggregates (dimers and higher-order oligomers) and fragments, which are critical quality attributes that can impact efficacy and immunogenicity.[18] The analysis is performed under native conditions using an isocratic mobile phase.
Experimental Protocol: SEC-HPLC for Aggregation Analysis
| Parameter | Condition | Purpose |
| Column | e.g., Agilent AdvanceBio SEC 300Å | Porous silica (B1680970) particles with a defined pore size to separate based on size.[13][18] |
| Mobile Phase | Isocratic: e.g., 150 mM Sodium Phosphate, pH 7.0 | An aqueous buffer that mimics physiological conditions to maintain the ADC's native structure.[11] |
| Organic Modifier | 5-15% Isopropanol or Acetonitrile (if needed) | May be added to the mobile phase to reduce secondary hydrophobic interactions between the ADC and the column, improving peak shape.[11][18] |
| Flow Rate | 0.8 - 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 280 nm | Standard for protein quantification. |
| Temperature | 25 °C | Ambient temperature is standard. |
Experimental Workflow: SEC-HPLC
Caption: Workflow for ADC aggregation analysis using SEC-HPLC.
Conclusion
The characterization of Antibody-Drug Conjugates is a complex task that requires a suite of orthogonal analytical methods. No single technique can provide a complete picture of ADC quality.
-
HIC-HPLC is the preferred method for determining drug load distribution under native conditions.[1]
-
RP-HPLC offers high-resolution separation of ADC subunits and is readily coupled with mass spectrometry for detailed characterization.
-
SEC-HPLC remains the indispensable tool for monitoring aggregation and fragmentation, which are critical indicators of ADC stability.[12][18]
By combining these powerful HPLC techniques, researchers and developers can gain a comprehensive understanding of ADC conjugation and stability, ensuring the development of safe and effective biotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. lcms.cz [lcms.cz]
- 12. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 13. agilent.com [agilent.com]
- 14. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
A Comparative Guide to the Efficacy of Val-Ala vs. Other Dipeptide ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability in circulation and the efficiency of payload release within target tumor cells. Among the most utilized classes of cleavable linkers are those based on dipeptides, with valine-alanine (Val-Ala) emerging as a prominent alternative to the more established valine-citrulline (Val-Cit) linker. This guide provides an objective comparison of Val-Ala with other dipeptide linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.
Executive Summary
Dipeptide linkers are designed for cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the cancer cell, minimizing systemic toxicity.[1][2] While various dipeptide sequences have been explored, Val-Ala has gained significant attention due to its favorable physicochemical properties.
Notably, Val-Ala linkers tend to be less hydrophobic compared to Val-Cit linkers.[1][2] This reduced hydrophobicity can lead to a lower propensity for aggregation, particularly when working with hydrophobic payloads or at high drug-to-antibody ratios (DARs).[1][2][3] Studies have shown that while Val-Cit based ADCs can be prone to precipitation and aggregation at high DARs, Val-Ala linkers can allow for DARs up to 7.4 with minimal aggregation.[3]
In terms of performance, Val-Ala has demonstrated comparable in vitro stability, cathepsin B cleavage efficiency, and in vitro cytotoxicity to the well-validated Val-Cit linker.[] This suggests that Val-Ala can serve as a robust alternative to Val-Cit, offering potential advantages in manufacturability and the ability to achieve higher drug loading. Other dipeptide linkers, such as Phenylalanine-Lysine (Phe-Lys) and Alanine-Alanine (Ala-Ala), have also been investigated, exhibiting different cleavage kinetics and properties.
Data Presentation: Quantitative Comparison of Dipeptide Linkers
The following tables summarize key quantitative data comparing the performance of Val-Ala with other dipeptide linkers in various experimental settings. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
Table 1: Cathepsin B Cleavage Kinetics of Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit | 1.0 | Not consistently reported in a comparable format | [5] |
| Val-Ala | ~0.5 | Not consistently reported in a comparable format | [5] |
| Phe-Lys | ~30 | Not consistently reported in a comparable format | [5] |
| Ala-Ala | Slower than Val-Cit | Not consistently reported in a comparable format |
Table 2: Physicochemical Properties of ADCs with Different Dipeptide Linkers
| Dipeptide Linker | Payload | Average DAR | Aggregation (%) | Reference |
| Val-Cit | Doxorubicin derivative | > 4 | Excessive aggregation and precipitation | [6] |
| Val-Ala | Doxorubicin derivative | 7.4 | < 10% | [6] |
| Val-Cit | MMAE | ~4 | 0.83% (dimer) | [7] |
| Val-Ala | MMAE | ~4 | 0.27% (dimer) | [7] |
| Val-Cit | MMAE | ~7 | 1.80% (increase in dimeric peak) | [2] |
| Val-Ala | MMAE | ~7 | No obvious increase in dimeric peak | [2] |
Table 3: In Vivo Performance of ADCs with Dipeptide Linkers
| Dipeptide Linker | Antibody-Payload | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| Val-Ala | Anti-HER2-MMAE | Breast Cancer | Potent anti-tumor activity | [7] |
| Val-Cit | Trastuzumab-MMAE | NCI-N87 Gastric Cancer | Data not presented as a direct percentage | [8] |
| Val-Glucoserine | Trastuzumab-MMAU | NCI-N87 Gastric Cancer | Data not presented as a direct percentage |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma.
1. Incubation:
-
Thaw human or mouse plasma at 37°C.
-
Add the ADC to the plasma at a final concentration of 1 mg/mL.
-
Incubate the mixture at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[2]
2. Sample Preparation:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the released payload.
3. LC-MS Analysis:
-
Analyze the supernatant by reverse-phase liquid chromatography-mass spectrometry (LC-MS).
-
Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]
-
Monitor the elution of the payload using mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[2]
4. Data Analysis:
-
Quantify the amount of released payload at each time point by comparing the peak area to a standard curve of the pure payload.
-
Calculate the half-life (t½) of the ADC in plasma.[2]
Protocol 2: Cathepsin B Cleavage Assay
This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by cathepsin B.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5).[5]
-
Activate recombinant human cathepsin B by pre-incubating it in the assay buffer.
2. Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, add the ADC to the assay buffer at a final concentration (e.g., 100 µg/mL).[1]
-
Initiate the reaction by adding the activated cathepsin B.
3. Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and quench the reaction (e.g., by adding a quenching solution or by immediate freezing).
4. Analysis:
-
Analyze the samples by LC-MS to quantify the amount of released payload, or by fluorescence if a fluorogenic substrate is used.
5. Data Analysis:
-
Plot the concentration of the released payload over time to determine the cleavage rate.
-
For detailed kinetic analysis, perform the assay at various substrate concentrations to determine the Michaelis-Menten constants (Km and Vmax), from which kcat can be calculated.[5]
Protocol 3: In Vivo Efficacy Assessment in Xenograft Models
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
1. Cell Line and Animal Model:
-
Select a relevant human cancer cell line that expresses the target antigen for the ADC's antibody.
-
Implant the cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. ADC Administration:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer the ADC intravenously (IV) at one or more dose levels.
-
The control groups may receive a vehicle control or a non-targeting ADC.
3. Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice or three times a week).
-
Tumor volume can be calculated using the formula: (Length × Width²) / 2.[9]
4. Data Analysis:
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group.
-
Monitor animal body weight and general health as a measure of toxicity.
Protocol 4: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This method is used to quantify the amount of aggregates in an ADC sample.
1. Instrumentation and Column:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a size-exclusion column suitable for protein separations (e.g., Agilent AdvanceBio SEC 300Å).[10]
2. Mobile Phase:
-
A typical mobile phase is a phosphate-buffered saline (PBS) solution. For more hydrophobic ADCs, the addition of an organic modifier (e.g., 15% 2-propanol) may be necessary to prevent non-specific interactions with the stationary phase.[10]
3. Sample Analysis:
-
Inject the ADC sample onto the SEC column.
-
Monitor the elution profile using a UV detector at 280 nm.
4. Data Analysis:
-
The chromatogram will show peaks corresponding to the monomeric ADC, as well as higher molecular weight species (aggregates) and potentially lower molecular weight fragments.
-
Integrate the peak areas to determine the percentage of aggregates in the sample.
Protocol 5: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity and can be used to assess the relative hydrophobicity of different ADC constructs.
1. Instrumentation and Column:
-
Use an HPLC or UHPLC system.
-
Select a HIC column with a suitable stationary phase.
2. Mobile Phase:
-
HIC employs a reverse salt gradient. A high salt concentration buffer (e.g., containing ammonium (B1175870) sulfate) is used to promote binding to the column, and a low salt concentration buffer is used for elution.[11]
3. Sample Analysis:
-
Inject the ADC sample onto the HIC column under high salt conditions.
-
Elute the bound ADC by applying a gradient of decreasing salt concentration.
4. Data Analysis:
-
The retention time on the HIC column is indicative of the ADC's hydrophobicity; more hydrophobic ADCs will have longer retention times.
-
This method can also be used to separate and quantify different drug-to-antibody ratio (DAR) species within an ADC preparation.[11]
Mandatory Visualization
Caption: ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome for payload release.
Caption: Workflow for ADC linker evaluation from synthesis to in vivo efficacy testing.
Caption: Key linker properties and their impact on overall ADC performance.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mal-PEG8-Val-Ala-PABC: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of complex molecules like Mal-PEG8-Val-Ala-PABC, a cleavable linker used in antibody-drug conjugates (ADCs), is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring operational integrity and regulatory compliance.
Core Safety and Disposal Parameters
To facilitate quick reference and comparison, the following table summarizes the critical safety and disposal information for this compound and similar chemical compounds. This information is aggregated from safety data sheets for analogous ADC linkers.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | MedChemExpress SDS |
| Spill Containment | Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders). | MedChemExpress SDS |
| Surface Decontamination | Scrub surfaces and equipment with alcohol. | MedChemExpress SDS |
| Environmental Protection | Prevent leakage or spillage from entering drains or water courses. | MedChemExpress SDS |
| Disposal of Contaminated Material | Dispose of in accordance with local, state, and federal regulations. | MedChemExpress SDS |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a meticulous approach to prevent contamination and ensure the safety of laboratory personnel. The following protocol outlines the recommended steps for disposal of the pure compound as well as contaminated materials.
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure that all personnel are equipped with the appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), a lab coat or impervious clothing, and a suitable respirator to avoid inhalation of any dust or aerosols.
2. Handling and Weighing:
-
Conduct all handling and weighing of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
3. Disposal of Unused Compound:
-
Unused or expired this compound should be treated as chemical waste.
-
Place the compound in a clearly labeled, sealed container.
-
The container should be designated for "non-halogenated organic waste" or a similar classification as required by your institution's environmental health and safety (EHS) office.
-
Do not mix with incompatible waste streams.
4. Managing Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material such as diatomite or a universal binder.
-
Once the spill is fully absorbed, carefully collect the material using non-sparking tools and place it into a designated chemical waste container.
-
Decontaminate the spill area by scrubbing with alcohol.[1]
-
All materials used for cleanup, including absorbent pads and wipes, must also be disposed of as chemical waste.
5. Disposal of Contaminated Labware:
-
Any labware (e.g., glassware, pipette tips, vials) that has come into contact with this compound should be decontaminated or disposed of as chemical waste.
-
For disposable items, place them directly into a designated chemical waste container.
-
For reusable glassware, rinse thoroughly with a suitable organic solvent (e.g., ethanol, isopropanol) in a chemical fume hood. The solvent rinse should be collected and disposed of as hazardous waste. Following the solvent rinse, wash the glassware with soap and water.
6. Final Waste Disposal:
-
All containers of this compound waste must be sealed, clearly labeled, and stored in a designated satellite accumulation area for hazardous waste.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure a safe working environment and responsible management of chemical waste, reinforcing a culture of safety and environmental stewardship in the scientific community.
References
Personal protective equipment for handling Mal-PEG8-Val-Ala-PABC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mal-PEG8-Val-Ala-PABC. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risk and ensuring laboratory and environmental safety. This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and should be handled with care due to the potential hazards associated with its components.[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, the hazards can be inferred from its structural components: a maleimide (B117702) group, a PEG linker, and a PABC (para-aminobenzyl carbamate) linker, which is often used with cytotoxic agents.[5] The maleimide moiety is reactive towards thiols and can act as an alkylating agent, potentially causing skin sensitization.[6] Compounds used in ADC development are often cytotoxic and should be handled as such.[7][8][9]
Recommended Personal Protective Equipment (PPE):
A summary of the recommended PPE for handling this compound is provided in the table below. Adherence to these guidelines is critical for minimizing risk.[10]
| Scenario | Required PPE |
| Handling Solid Compound (Weighing, Aliquoting) | Chemical-resistant nitrile gloves (double-gloving recommended), safety glasses with side shields or chemical splash goggles, full-length laboratory coat, and a properly fitted N95 (or higher) respirator in a certified chemical fume hood.[6][10] |
| Preparing Solutions | Chemical-resistant nitrile gloves, safety glasses with side shields or chemical splash goggles, and a full-length laboratory coat. All work should be performed in a chemical fume hood.[10] |
| Handling Solutions and Reactions | Chemical-resistant nitrile gloves, safety glasses with side shields or chemical splash goggles, and a full-length laboratory coat. |
| Cleaning Spills | Chemical-resistant nitrile gloves (industrial thickness, >0.45mm, may be necessary for large spills), safety glasses or goggles, a disposable gown or apron, and armlets. For spills of powder or large volumes of liquid, respiratory protection is required.[7][11] |
| Waste Disposal | Chemical-resistant nitrile gloves, safety glasses, and a laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experiments.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.[10] If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at -20°C for long-term storage (up to one month) or -80°C for extended periods (up to six months).[1]
2.2. Handling the Solid Compound:
-
All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of any fine powders.[10]
-
When weighing the compound, use anti-static weigh paper or a microbalance enclosure to minimize dispersal.[10]
-
Ensure all tools and surfaces are decontaminated after use.
2.3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.[10]
-
This compound is soluble in polar organic solvents such as DMSO and DMF.[10]
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
2.4. Experimental Use:
-
The maleimide group is reactive with thiol (-SH) groups. When performing conjugation reactions, ensure that buffers are free of thiols unless they are part of the reaction scheme. The optimal pH for the maleimide-thiol reaction is between 7 and 7.5.
-
Handle all reactions in a well-ventilated area, preferably a chemical fume hood.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[10]
3.1. Waste Segregation:
-
Segregate all waste contaminated with this compound from general laboratory waste.[9]
-
Use clearly labeled, leak-proof containers for each waste stream.
3.2. Solid Waste Disposal:
-
Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, gloves, and weigh paper, in a designated hazardous waste container.[10]
-
Unused solid this compound should be disposed of as hazardous chemical waste in its original or a suitable secondary container.[6]
3.3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.[10]
-
Deactivation of Maleimide: Before disposal, the reactive maleimide group can be quenched to reduce its hazard. This can be achieved by reacting the waste solution with an excess of a thiol-containing compound (e.g., a 10-fold molar excess of β-mercaptoethanol or dithiothreitol). Allow the reaction to proceed for at least 2 hours at room temperature.[6] The deactivated solution should still be disposed of as hazardous chemical waste.[6]
-
Do not pour any solutions containing this compound down the drain. [6]
3.4. Decontamination:
-
Decontaminate all glassware and surfaces that have come into contact with the compound. Use a suitable laboratory detergent and rinse thoroughly with water.[6][10] Collect the cleaning solutions as hazardous waste.[6]
3.5. Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of chemical waste. Ensure all waste containers are properly labeled and sealed.
Experimental Workflow and Safety Precautions
The following diagram illustrates the key steps and safety precautions for a typical workflow involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. ipservices.care [ipservices.care]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. england.nhs.uk [england.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
